Product packaging for Tert-butyl 5-nitro-1H-indole-1-carboxylate(Cat. No.:CAS No. 166104-19-4)

Tert-butyl 5-nitro-1H-indole-1-carboxylate

Cat. No.: B060712
CAS No.: 166104-19-4
M. Wt: 262.26 g/mol
InChI Key: GSHXPDVMVVLYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-butyl 5-nitro-1H-indole-1-carboxylate is a high-value, protected indole derivative designed for advanced organic synthesis and drug discovery research. Its core value lies in its dual functionality: the tert-butoxycarbonyl (Boc) group serves as a crucial protecting agent for the indole nitrogen, safeguarding it from unwanted reactions during multi-step synthetic sequences, while the nitro group at the 5-position acts as a versatile handle for further functionalization, most notably through reduction to a primary amine. This amine can subsequently be used to construct a wide array of complex molecules, including amides, sulfonamides, and ureas, via nucleophilic substitution or coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O4 B060712 Tert-butyl 5-nitro-1H-indole-1-carboxylate CAS No. 166104-19-4

Properties

IUPAC Name

tert-butyl 5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHXPDVMVVLYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470521
Record name TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166104-19-4
Record name TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthesis pathway, a detailed experimental protocol, and the necessary quantitative data for successful replication.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the nitro group at the 5-position of the indole ring offers a versatile handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating subsequent synthetic transformations. This guide focuses on the most common and efficient method for its preparation: the N-protection of 5-nitroindole.

Synthesis Pathway

The synthesis of this compound is achieved through a one-step N-protection reaction of the commercially available starting material, 5-nitroindole. The reaction employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-protecting agent, typically in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP). Dichloromethane (DCM) is a commonly used solvent for this transformation.

The reaction proceeds via nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of the di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide and carbon dioxide yields the N-Boc protected product.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 5-nitroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Water (deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 5-nitroindole (1 equivalent) in anhydrous dichloromethane, di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 equivalents) are added at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 5-nitroindole
Reagents Di-tert-butyl dicarbonate, 4-(dimethylamino)pyridine
Solvent Dichloromethane
Typical Molar Ratio 5-nitroindole : (Boc)₂O : DMAP = 1 : 1.1 : 0.1
Reaction Temperature Room Temperature
Typical Reaction Time 2 - 4 hours
Typical Yield High (often >90%)
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway 5-nitroindole 5-nitroindole reagents + (Boc)2O, DMAP in DCM 5-nitroindole->reagents product tert-butyl 5-nitro-1H- indole-1-carboxylate reagents->product

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 5-nitroindole in DCM B Add (Boc)2O and DMAP A->B C Stir at Room Temperature B->C D Dilute with DCM C->D Monitor by TLC E Wash with Water and Brine D->E F Dry Organic Layer E->F G Concentrate in vacuo F->G H Flash Column Chromatography G->H I Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis.

Conclusion

The N-Boc protection of 5-nitroindole is a reliable and high-yielding method for the synthesis of this compound. The detailed protocol and data provided in this guide are intended to facilitate the successful synthesis of this important intermediate for applications in drug discovery and development. The straightforward nature of the reaction, coupled with the stability and versatility of the product, makes it an essential transformation in the synthetic organic chemist's toolbox.

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 5-nitro-1H-indole-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, data from structurally related molecules, and established experimental protocols to offer a thorough resource for laboratory and research applications.

Core Physicochemical Properties

The introduction of a nitro group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indole ring significantly influences the molecule's electronic and steric characteristics. These modifications are crucial in synthetic chemistry, often serving to deactivate the benzene ring towards electrophilic substitution while protecting the indole nitrogen.

Quantitative Data Summary

The following table summarizes the predicted and estimated physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₄N₂O₄-
Molecular Weight 262.26 g/mol -
Melting Point Not available (Predicted to be a solid at room temperature)Prediction based on similar structures
Boiling Point Not available (Likely to decompose upon heating)Prediction based on similar structures
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone) and sparingly soluble in nonpolar solvents and water."Like dissolves like" principle
pKa Not available-
LogP (predicted) ~2.5 - 3.5Computational prediction

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established chemical principles and procedures for similar compounds.

Synthesis of this compound

The synthesis involves a two-step process: the nitration of a protected indole followed by the introduction of the Boc protecting group, or the nitration of the already Boc-protected indole. The latter is often preferred to control regioselectivity.

Materials:

  • Tert-butyl 1H-indole-1-carboxylate

  • Fuming nitric acid

  • Sulfuric acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled to 0°C in an ice bath, slowly add fuming nitric acid to a stirred solution of acetic anhydride.

  • Nitration Reaction: Dissolve tert-butyl 1H-indole-1-carboxylate in dichloromethane in a separate flask and cool it to -10°C.

  • Slowly add the prepared nitrating agent dropwise to the indole solution while maintaining the temperature below -5°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is typically achieved by flash column chromatography.[1]

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Physicochemical Property Determination

Melting Point Determination: [2]

  • A small, finely powdered sample of the purified compound is packed into a capillary tube.[2]

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly (1-2°C per minute) near the expected melting point.[2]

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility Determination: [3]

  • Add a small, weighed amount of the compound (e.g., 1-5 mg) to a vial.

  • Add a measured volume (e.g., 0.1 mL) of the test solvent (e.g., water, ethanol, ethyl acetate, hexane, DMSO).

  • Vortex or shake the vial vigorously for a set period.

  • Visually inspect for dissolution. If dissolved, the compound is soluble.

  • If not fully dissolved, incrementally add more solvent until dissolution is observed or a practical limit is reached to determine the approximate solubility.

Spectroscopic Analysis:

  • NMR Spectroscopy: [4][5]

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[4]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

    • Place the sample in the IR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).

    • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Tert-butyl 1H-indole-1-carboxylate Nitration Nitration (HNO3/H2SO4 or Ac2O/HNO3) Quenching Reaction Quenching (aq. NaHCO3) Nitration->Quenching Workup Extraction & Drying Quenching->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elution with Hexane/Ethyl Acetate Gradient Column_Chromatography->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Evaporation Solvent Evaporation Fraction_Collection->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Synthesis and Purification Workflow.

References

In-Depth Technical Guide: Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, structure, and relevant physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside an exploration of its significant role as a scaffold for anticancer agents targeting the c-Myc oncogene. The mechanism of action, involving the stabilization of G-quadruplex structures and induction of reactive oxygen species, is also discussed.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring an indole core structure. The indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a nitro group is substituted at the 5-position of the indole ring.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 166104-19-4
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.27 g/mol
Synonyms 1-Boc-5-nitroindole, N-Boc-5-nitroindole

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

PropertyValue
Physical State Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.

Experimental Protocol: Synthesis

The following protocol is an adapted method for the synthesis of this compound, based on established procedures for the nitration of N-protected indoles.

3.1. Materials and Reagents

  • tert-Butyl 1H-indole-1-carboxylate

  • Fuming nitric acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl 1H-indole-1-carboxylate (1.0 eq) in acetic anhydride at 0 °C.

  • Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Application in Drug Discovery: Targeting c-Myc

The 5-nitroindole scaffold is a significant pharmacophore in the development of anticancer agents.[1][2] Derivatives of this compound have been identified as potent binders and stabilizers of G-quadruplex (G4) structures found in the promoter region of the c-Myc oncogene.[3][4]

4.1. Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is primarily attributed to a dual mechanism:

  • c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the c-Myc promoter can form G-quadruplex secondary structures, which act as transcriptional repressors.[5] 5-nitroindole derivatives bind to and stabilize these G4 structures, leading to the downregulation of c-Myc expression.[1][3] This disruption of c-Myc, a key regulator of cell proliferation and growth, induces cell cycle arrest and apoptosis.[2]

  • Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species, contributing to their cytotoxic effects on cancer cells.[3]

Table 3: Anticancer Activity of a Representative Pyrrolidine-Substituted 5-Nitroindole Derivative

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Pyrrolidine-substituted 5-nitroindoleHeLa5.08c-Myc G-quadruplex binder

Data adapted from a study on various 5-nitroindole derivatives.[2]

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways affected by 5-nitroindole derivatives in cancer cells.

c_Myc_Downregulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc_Promoter c-Myc Promoter (Guanine-rich sequence) G_Quadruplex G-Quadruplex (Transcriptionally silent) cMyc_Promoter->G_Quadruplex Forms Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding cMyc_Gene c-Myc Gene cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Ribosome Ribosome cMyc_mRNA->Ribosome Translation Transcription_Factors->cMyc_Gene Binds & Activates cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis cMyc_Protein->Apoptosis_Inhibition Promotes 5_Nitroindole 5-Nitroindole Derivative 5_Nitroindole->G_Quadruplex Binds & Stabilizes ROS_Apoptosis 5_Nitroindole 5-Nitroindole Derivative ROS Increased Reactive Oxygen Species (ROS) 5_Nitroindole->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Technical Guide to the Spectroscopic Data of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the available and predicted spectroscopic data for Tert-butyl 5-nitro-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and structural visualizations, to facilitate the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Experimental ¹H NMR data has been reported in a doctoral thesis and a patent document. The data is consistent and provides key insights into the proton environment of the molecule.

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
8.51d-H-4[1]
8.37d1.5H-4[2]
8.29-8.23m-H-6, H-2[1]
8.22-8.06m-H-6, H-2[2]
7.75d-H-7[1]
7.69d3.5H-7[2]
6.73d-H-3[1]
6.64d3.6H-3[2]
1.71s--C(CH₃)₃[1]

¹³C NMR Data

Experimentally verified ¹³C NMR data for this compound is not currently available. The following table provides predicted chemical shifts based on the analysis of 5-nitroindole and related N-Boc protected indole structures.[3][4]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~149C=O
~142C-5
~139C-7a
~131C-3a
~128C-2
~118C-6
~117C-4
~107C-3
~85-C(CH₃)₃
~28-C(CH₃)₃
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2980-2930C-H (tert-butyl)Stretching
~1730C=O (carboxylate)Stretching
~1520N-O (nitro)Asymmetric Stretching
~1340N-O (nitro)Symmetric Stretching
~1300-1250C-NStretching
~1150C-OStretching
Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not publicly available. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
262.10[M]⁺
206.08[M - C₄H₈]⁺
162.04[M - C₅H₈O₂]⁺
57.07[C₄H₉]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Chemical Structure of this compound

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Processing Processing NMR->Processing IR->Processing MS->Processing Interpretation Interpretation Processing->Interpretation Structure Structure Interpretation->Structure

References

A Technical Guide to the Solubility of Tert-butyl 5-nitro-1H-indole-1-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a qualitative solubility assessment based on its structural characteristics and the known properties of related indole derivatives. Furthermore, this guide presents detailed experimental protocols for both qualitative and quantitative solubility determination, intended to equip researchers with the necessary methodologies to generate reliable data. Visual workflows are provided to illustrate the experimental processes.

Introduction

This compound is a significant heterocyclic compound utilized in the synthesis of a variety of biologically active molecules. Understanding its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. Solubility dictates the choice of solvent for a chemical reaction, influences crystallization and purification processes, and is a critical parameter in the formulation of pharmaceutical ingredients.

This guide provides a theoretical and practical foundation for approaching the solubility of this compound. While specific quantitative data is not currently available in published literature, an analysis of its molecular structure allows for a reasoned estimation of its solubility profile.

Physicochemical Properties and Predicted Solubility

The structure of this compound, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a polar nitro group attached to the indole scaffold, suggests a nuanced solubility behavior. The large non-polar surface area contributed by the Boc group and the aromatic indole ring system is expected to dominate its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Hexane, CyclohexaneLow to ModerateWhile the molecule has significant non-polar character, the presence of the polar nitro group and the indole nitrogen may limit solubility in purely non-polar, non-polarizable solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the nitro group and the carbonyl of the Boc group, while their organic character effectively solvates the non-polar regions of the molecule. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to act as hydrogen bond acceptors will facilitate interaction with the indole N-H (if deprotected) and the nitro group. However, the bulky Boc group may sterically hinder some interactions, leading to slightly lower solubility compared to polar aprotic solvents.
Aqueous WaterVery LowThe molecule is predominantly non-polar and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water.[1]

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative method.

Qualitative Solubility Assessment

This method provides a rapid estimation of solubility in a range of solvents, which is useful for initial solvent screening for reactions or chromatography.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol)

  • Small vials or test tubes (1-2 mL capacity)

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 5 mg of this compound into a small vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Cap the vial and vortex vigorously for 60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

  • If the compound is soluble, further solvent can be added in known increments to estimate the saturation point.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the solute.

Materials and Equipment:

  • This compound

  • Chosen organic solvent(s)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard and sample preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

    • Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

    • Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Qualitative Solubility Assessment Workflow start Start weigh Weigh ~5 mg of Compound start->weigh add_solvent Add 0.5 mL of Solvent weigh->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved partially_soluble Record as 'Partially Soluble' observe->partially_soluble Some Solid Remains insoluble Record as 'Insoluble' observe->insoluble No Apparent Dissolution end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

G Quantitative Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation start Start add_excess Add Excess Solid to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate on Shaker (24-48h at constant T) add_solvent->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate_conc Calculate Saturated Concentration analyze->calculate_conc calibration Generate Calibration Curve calibration->calculate_conc end Report Solubility calculate_conc->end

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details the necessary starting materials, a step-by-step experimental protocol, and the expected quantitative data for the final product.

Core Synthesis Strategy

The primary and most direct route for the synthesis of this compound is the protection of the nitrogen atom of 5-nitroindole with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its efficiency and the stability of the resulting N-Boc protected indole. The Boc group serves to modulate the reactivity of the indole ring for subsequent functionalization and can be readily removed under acidic conditions.

The key transformation involves the reaction of 5-nitroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. 4-Dimethylaminopyridine (DMAP) is often employed as a catalyst to enhance the rate of this acylation reaction.

Starting Materials and Reagents

The successful synthesis of this compound requires the following starting materials and reagents. Proper handling and storage of these chemicals are essential for safety and optimal reaction outcomes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
5-NitroindoleC₈H₆N₂O₂162.15Starting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Protecting Group Source
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Catalyst
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Ethyl acetateC₄H₈O₂88.11Extraction Solvent
HexaneC₆H₁₄86.18Recrystallization/Column Chromatography Solvent
Saturated aqueous sodium bicarbonateNaHCO₃84.01Work-up Reagent
BrineNaCl58.44Work-up Reagent
Anhydrous magnesium sulfateMgSO₄120.37Drying Agent

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Reaction Scheme:

G cluster_0 Reaction Workflow 5-Nitroindole 5-Nitroindole reagents + Boc₂O, DMAP THF, rt 5-Nitroindole->reagents Product This compound reagents->Product

Caption: Synthetic workflow for the N-Boc protection of 5-nitroindole.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the 5-nitroindole spot and the appearance of a new, less polar product spot indicate the progression of the reaction. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane or by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data and key characterization parameters for the synthesized this compound.

ParameterValue
Chemical Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol
Appearance Yellow solid
Yield Typically >90%
Melting Point 151-152 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.54 (d, J = 2.2 Hz, 1H), 8.18 (dd, J = 9.1, 2.3 Hz, 1H), 8.11 (d, J = 9.1 Hz, 1H), 7.72 (d, J = 3.8 Hz, 1H), 6.70 (d, J = 3.8 Hz, 1H), 1.71 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 149.2, 143.9, 138.5, 129.2, 126.8, 119.3, 117.8, 115.1, 107.9, 85.3, 28.3.

Note: NMR data is based on reported values for the target compound and may vary slightly depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis follows a logical progression from starting material to the final protected product. The key relationship is the nucleophilic attack of the indole nitrogen on the electrophilic Boc anhydride, facilitated by a basic catalyst.

G start Start: 5-Nitroindole reaction N-Boc Protection Reaction start->reaction reagents Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - DMAP (catalyst) - THF (solvent) reagents->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: Tert-butyl 5-nitro- 1H-indole-1-carboxylate purification->product

Caption: Logical workflow of the synthesis process.

An In-depth Technical Guide to the Chemical Stability and Storage of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Tert-butyl 5-nitro-1H-indole-1-carboxylate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets with established principles of chemical stability for structurally related N-Boc protected nitroindole compounds and general guidelines for pharmaceutical stability testing.

Chemical Properties and Structure

This compound is a synthetic organic compound featuring an indole core, a nitro group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The presence of the electron-withdrawing nitro group and the labile Boc group significantly influences its chemical reactivity and stability.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available safety data sheets and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)To minimize thermal degradation and slow down potential decomposition reactions.
Light Protect from light[1]Indole compounds can be susceptible to photodegradation. Amber vials or storage in the dark is advised.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[1]The indole ring is susceptible to oxidation. An inert atmosphere minimizes oxidative degradation.
Moisture Keep container tightly closed in a dry, well-ventilated place[1][2]To prevent hydrolysis of the carboxylate group and potential moisture-induced degradation.
Incompatible Materials Strong oxidizing agents, strong bases, alcohols[1]To prevent chemical reactions that could degrade the compound.

Chemical Stability Profile

Table 2: Predicted Stability under Forced Degradation Conditions

Stress ConditionPredicted OutcomePotential Degradation Pathway
Acidic Hydrolysis Degradation likelyThe N-Boc protecting group is highly susceptible to cleavage under acidic conditions, yielding 5-nitro-1H-indole. The indole ring itself can also be sensitive to strong acids.
Basic Hydrolysis Potential for degradationWhile the N-Boc group is generally stable to bases, the ester linkage of the carboxylate could be susceptible to hydrolysis under strong basic conditions.
Oxidation Degradation likelyThe electron-rich indole nucleus is prone to oxidation, which can lead to the formation of various oxidation products, including oxindole derivatives.
Thermal Stress Potential for degradationElevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
Photostability Potential for degradationIndole derivatives can be light-sensitive. Exposure to UV or visible light may induce photochemical reactions.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines, which can be adapted to assess the stability of this compound.

4.1. General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the stress conditions outlined in Table 3.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base-stressed samples if necessary. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.

Table 3: Exemplar Conditions for Forced Degradation Studies

Stress TypeCondition
Acidic Hydrolysis 0.1 M HCl at 60°C
Basic Hydrolysis 0.1 M NaOH at 60°C
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation Solution stored at 60°C in the dark
Photodegradation Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Visualizing Workflows and Pathways

5.1. Logical Workflow for Storage and Handling

The following diagram outlines a decision-making process for the appropriate storage and handling of this compound.

G Figure 1. Storage and Handling Workflow start Receive Compound check_purity Check Purity and Appearance start->check_purity storage_decision Select Storage Conditions check_purity->storage_decision refrigerate Refrigerate (2-8°C) storage_decision->refrigerate Yes protect_light Protect from Light (Amber Vial) storage_decision->protect_light Yes inert_atmosphere Store under Inert Atmosphere storage_decision->inert_atmosphere Yes seal_tightly Keep Container Tightly Sealed storage_decision->seal_tightly Yes use_decision Ready for Use? refrigerate->use_decision protect_light->use_decision inert_atmosphere->use_decision seal_tightly->use_decision use_decision->storage_decision No dispense Dispense in Ventilated Area (Fume Hood) use_decision->dispense Yes ppe Wear Appropriate PPE dispense->ppe end_use Use in Experiment ppe->end_use post_use Reseal and Return to Storage post_use->storage_decision end_use->post_use

Caption: Figure 1. A logical workflow for the proper storage and handling of this compound.

5.2. Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under acidic and oxidative stress, based on the known reactivity of N-Boc protected indoles.

G Figure 2. Hypothetical Degradation Pathway parent This compound acid_stress Acidic Conditions (e.g., HCl) parent->acid_stress oxidation_stress Oxidative Stress (e.g., H₂O₂) parent->oxidation_stress de_boc 5-nitro-1H-indole (Deprotection) acid_stress->de_boc oxindole 5-nitro-1H-indol-2(3H)-one (Oxidation Product) oxidation_stress->oxindole

Caption: Figure 2. A potential degradation pathway under acidic and oxidative conditions.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure, particularly the N-Boc protecting group and the indole ring. Adherence to recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—is crucial for preserving its quality. While specific degradation data is sparse, an understanding of its potential degradation pathways through forced degradation studies is essential for the development of stable formulations and reliable analytical methods in a research and drug development setting. Researchers are strongly encouraged to perform their own stability assessments for their specific applications and formulations.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Tert-butyl 5-nitro-1H-indole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities of Tert-butyl 5-nitro-1H-indole-1-carboxylate and its derivatives, targeting researchers, scientists, and professionals in the field of drug development. This document collates available preclinical data on the anticancer, antimicrobial, and anti-inflammatory properties of structurally related 5-nitroindole compounds, offering a valuable resource for guiding future research and development efforts. While specific data for derivatives of the this compound core is limited, the information presented herein for analogous structures provides a strong foundation for exploring their therapeutic promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the targeting of critical signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative 5-nitroindole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A HeLa (Cervical Cancer)5.08 ± 0.91Doxorubicin4.63
Derivative B HeLa (Cervical Cancer)5.89 ± 0.73Doxorubicin4.63
Derivative C MCF-7 (Breast Cancer)14.5Doxorubicin20.2
Derivative D HepG2 (Liver Cancer)18.3Doxorubicin18.7

Note: The data presented is for closely related 5-nitroindole derivatives and serves as an indicator of potential activity for this compound derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 24 to 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways in Anticancer Activity

Certain 5-nitroindole derivatives have been identified as binders and stabilizers of the c-Myc G-quadruplex, a secondary DNA structure in the promoter region of the c-Myc oncogene. Stabilization of this structure can suppress c-Myc transcription, leading to reduced cancer cell proliferation.

c_Myc_G_Quadruplex_Inhibition cluster_0 Mechanism of Action Derivative Derivative c_Myc_G4 c-Myc G-Quadruplex Derivative->c_Myc_G4 Binds & Stabilizes Transcription_Repression Transcription Repression c_Myc_G4->Transcription_Repression Anticancer_Effect Anticancer Effect Transcription_Repression->Anticancer_Effect

c-Myc G-Quadruplex Inhibition Pathway

Indole compounds are known to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell growth, survival, and proliferation.[3]

PI3K_Akt_mTOR_Signaling_Pathway cluster_pathway PI3K/Akt/mTOR Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative Indole Derivative Derivative->PI3K Derivative->Akt Derivative->mTOR

PI3K/Akt/mTOR Signaling Inhibition

NFkB_Signaling_Pathway cluster_nfkb NF-κB Signaling Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression activates Derivative Indole Derivative Derivative->IKK

NF-κB Signaling Inhibition

Antimicrobial Activity: A Broad Spectrum of Action

5-Nitroindole derivatives have shown promising activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values for representative indole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative E Staphylococcus aureus3.125Ciprofloxacin1.56-3.13
Derivative F Bacillus subtilis3.125Ampicillin1.56-12.5
Derivative G Escherichia coli6.25Ciprofloxacin1.56-3.13
Derivative H Candida albicans3.125Fluconazole>64

Note: The data presented is for closely related indole derivatives and serves as an indicator of potential activity for this compound derivatives.[4][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][6][7]

Materials:

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain indole derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting their potential for treating inflammatory conditions.

Quantitative Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The percentage of inhibition of edema is a measure of the compound's efficacy.

Compound IDDose (mg/kg)Time (h)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Derivative I 100354.2Indomethacin58.6
Derivative J 100354.1Indomethacin58.6

Note: The data presented is for tert-butyl carbamate derivatives and serves as an indicator of potential activity for this compound derivatives.[8]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation.[6][9]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Administer the test compound or the standard drug to the rats (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

Experimental and Screening Workflows

The discovery and development of novel therapeutic agents from the this compound scaffold involves a systematic workflow from synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_workflow Drug Discovery & Development Workflow Synthesis Synthesis of Derivatives Screening High-Throughput Screening (Anticancer, Antimicrobial, Anti-inflammatory) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical In Vivo Preclinical Studies (Efficacy & Toxicology) Lead_Opt->Preclinical Clinical_Dev Clinical Development Preclinical->Clinical_Dev

General Drug Discovery Workflow

Conclusion

The available evidence strongly suggests that derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The data on analogous 5-nitroindole compounds provide a solid rationale for the synthesis and comprehensive biological evaluation of a dedicated library of these derivatives. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Nitro Group in Indole Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and therapeutic applications of nitroindoles, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical motif.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto this privileged structure profoundly alters its electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the multifaceted role of the nitro group in indole chemistry, with a focus on its impact on synthesis, chemical behavior, and applications in drug discovery. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways are presented to facilitate further research and development in this dynamic field.

The Influence of the Nitro Group on the Indole Ring

The nitro group (NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] When attached to the indole ring, it significantly reduces the electron density of the heterocyclic system. This electronic perturbation has several key consequences:

  • Modulation of Reactivity: The electron-deficient nature of the nitroindole ring alters its susceptibility to electrophilic and nucleophilic attack. While the indole nucleus is inherently electron-rich and prone to electrophilic substitution, the presence of a nitro group deactivates the ring towards electrophiles and can facilitate nucleophilic substitution reactions.[1][3]

  • Directing Effects in Electrophilic Substitution: The position of the nitro group on the indole ring directs the regioselectivity of further electrophilic substitutions. The strong electron-withdrawing nature of the nitro group deactivates the ortho and para positions relative to it, making the meta position the most likely site for subsequent electrophilic attack.[4][5][6] In the context of the indole ring, this effect, combined with the inherent reactivity of the pyrrole moiety, leads to complex regiochemical outcomes that can be exploited in synthesis.

  • Activation for Cycloaddition Reactions: The electron-withdrawing nitro group can activate the indole C2-C3 double bond, making it a competent dienophile or dipolarophile in cycloaddition reactions.[7][8][9] This reactivity opens avenues for the construction of complex polycyclic systems.

  • Biological Activity: The electronic and steric properties of the nitro group, as well as its ability to act as a hydrogen bond acceptor, can lead to specific interactions with biological targets.[10] Furthermore, the nitro group can be bioreduced in vivo to reactive species, a property exploited in the design of certain antimicrobial and anticancer agents.

Synthesis of Nitroindoles

The synthesis of nitroindoles requires careful consideration of regioselectivity, as direct nitration of indole can lead to a mixture of isomers and polysubstituted products.

Regioselective Nitration of Indole

A practical method for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions has been developed. This protocol utilizes trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as an electrophilic nitrating agent.[1] This method offers high yields and avoids the harsh conditions associated with traditional nitrating agents.[1]

Synthesis of Other Nitroindole Isomers

The synthesis of 4-, 5-, 6-, and 7-nitroindoles often involves multi-step sequences starting from appropriately substituted nitroaromatics, followed by construction of the indole ring system.[11]

Key Reactions of Nitroindoles

Reduction to Aminoindoles

The reduction of the nitro group to an amino group is a fundamental transformation in indole chemistry, providing access to a wide range of functionalized derivatives. Several methods are commonly employed for this purpose.

Cycloaddition Reactions

The electron-deficient nature of the C2-C3 double bond in 3-nitroindoles makes them excellent partners in various cycloaddition reactions, enabling the rapid construction of complex polycyclic scaffolds.

1,3-dipolar cycloaddition reactions of 3-nitroindoles with various 1,3-dipoles, such as azomethine ylides and nitrones, provide a powerful tool for the synthesis of five-membered heterocyclic rings fused to the indole core.[7] Phosphine-catalyzed [3+2] cycloaddition of 3-nitroindoles with allenes has also been reported as an efficient method for constructing indole-fused five-membered rings.[8]

3-Nitroindoles can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. This reactivity has been explored for the synthesis of carbazole derivatives.

The Role of Nitroindoles in Drug Discovery

The unique properties conferred by the nitro group have made nitroindoles valuable scaffolds in the development of novel therapeutic agents.

7-Nitroindole Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is an enzyme involved in the production of nitric oxide in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in various neurological disorders. 7-Nitroindazole, a close analog of 7-nitroindole, is a known inhibitor of nNOS.[12][13][14][15][16][17] The 3-bromo derivative of 7-nitroindazole is a more potent inhibitor of nNOS.[12]

5-Nitroindole Derivatives as Anticancer Agents

Derivatives of 5-nitroindole have shown promise as anticancer agents through their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[10] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers.[18][19][20][21] These compounds have also been shown to induce cancer cell death through the generation of reactive oxygen species (ROS).[10]

Data Presentation

Biological Activity of Nitroindole Derivatives
Compound ClassTarget/AssayBiological Activity (IC₅₀)Reference(s)
7-NitroindazoleRat striatal nNOS0.68 µM[7]
7-NitroindazoleRat cerebellar nNOS0.64 µM[7]
3-Bromo-7-NitroindazoleRat nNOS0.17 µM[12]
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa cell proliferation5.08 µM[10]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa cell proliferation5.89 µM[10]
4-Nitroindole Sulfonamides5-HT2A/5-HT2C receptors< 1 µM[22]

Experimental Protocols

Synthesis of N-Boc-3-nitroindole[1]

Materials:

  • N-Boc-indole

  • Ammonium tetramethylnitrate

  • Trifluoroacetic anhydride

  • Acetonitrile

Procedure:

  • To a solution of N-Boc-indole (0.5 mmol) in acetonitrile (1 mL) was added ammonium tetramethylnitrate (0.55 mmol).

  • Trifluoroacetic anhydride (1 mL) was then added to the mixture.

  • The reaction was stirred at a temperature between 0-5 °C for 4 hours.

  • Upon completion, the reaction mixture was worked up to isolate the N-Boc-3-nitroindole product.

G cluster_materials Materials cluster_procedure Procedure N_Boc_indole N-Boc-indole Mix Mix N-Boc-indole and Ammonium salt in Acetonitrile N_Boc_indole->Mix Ammonium_salt Ammonium tetramethylnitrate Ammonium_salt->Mix Anhydride Trifluoroacetic anhydride Add_anhydride Add Trifluoroacetic anhydride Anhydride->Add_anhydride Solvent Acetonitrile Solvent->Mix Mix->Add_anhydride Stir Stir at 0-5 °C for 4 hours Add_anhydride->Stir Workup Work-up Stir->Workup Product N-Boc-3-nitroindole Workup->Product

Caption: Step-by-step workflow for the reduction of 3-nitroindole using SnCl₂.

Signaling Pathway Diagrams

c-Myc Downregulation by a G-Quadruplex Stabilizer

The c-Myc oncogene promoter contains a G-rich sequence that can fold into a G-quadruplex (G4) structure. [18][19][20][21]In its duplex form, transcription factors can bind and initiate transcription of the c-Myc gene. Small molecules, such as certain 5-nitroindole derivatives, can bind to and stabilize the G4 conformation. This stabilization prevents the binding of transcription factors, thereby repressing c-Myc transcription and leading to a decrease in the levels of the c-Myc protein.

G cMyc_promoter c-Myc Promoter (G-rich sequence) G4 G-Quadruplex (Transcriptionally inactive) cMyc_promoter->G4 Folding Duplex Duplex DNA (Transcriptionally active) cMyc_promoter->Duplex Unfolding G4->Duplex Equilibrium Transcription c-Myc Transcription G4->Transcription Inhibits TF Transcription Factors Duplex->TF Binds Stabilizer 5-Nitroindole Derivative Stabilizer->G4 Binds & Stabilizes TF->Transcription Initiates cMyc_protein c-Myc Protein Transcription->cMyc_protein Leads to Cell_proliferation Cell Proliferation & Tumor Growth cMyc_protein->Cell_proliferation Promotes

Caption: c-Myc downregulation by G-quadruplex stabilization.

ROS-Induced Apoptosis

Elevated levels of reactive oxygen species (ROS) can induce apoptosis through the intrinsic mitochondrial pathway. ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c. [8][23][24][25]In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates. [23][24][26]

G ROS Reactive Oxygen Species (ROS) Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_caspase9 Pro-caspase-9 Pro_caspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Cleaves & Activates Pro_caspase3 Pro-caspase-3 Pro_caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified pathway of ROS-induced intrinsic apoptosis.

Conclusion

The introduction of a nitro group into the indole ring system provides a powerful strategy for modulating its chemical and biological properties. This technical guide has highlighted the significant impact of the nitro group on the synthesis, reactivity, and therapeutic potential of indole derivatives. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. The continued exploration of nitroindole chemistry is expected to yield novel compounds with diverse and potent biological activities, contributing to the advancement of therapeutic interventions for a range of diseases.

References

An In-depth Technical Guide to the Boc-Protection of 5-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of the indole nitrogen is a critical step in the multistep synthesis of many biologically active molecules and pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and indole nitrogens due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the Boc-protection of 5-nitroindole, detailing the reaction mechanism, experimental protocols, and relevant data. The presence of the electron-withdrawing nitro group at the 5-position of the indole ring decreases the nucleophilicity of the indole nitrogen, which can influence the reaction conditions required for efficient protection.

Core Mechanism of Boc-Protection

The Boc-protection of 5-nitroindole proceeds via a nucleophilic acyl substitution reaction. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) as the Boc source. While the reaction can proceed without a catalyst, it is often sluggish. Therefore, a base, most commonly 4-(dimethylamino)pyridine (DMAP), is used as a nucleophilic catalyst to enhance the reaction rate.

The mechanism can be delineated into the following key steps:

  • Activation of Boc-Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc-anhydride, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

  • Nucleophilic Attack by 5-Nitroindole: The nitrogen atom of 5-nitroindole, acting as a nucleophile, attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This attack results in the formation of the desired N-Boc-5-nitroindole and the regeneration of the DMAP catalyst. The tert-butoxide anion, a strong base, can deprotonate the initially formed protonated product or react with other acidic species in the medium. The overall reaction is driven forward by the formation of stable byproducts, carbon dioxide and tert-butanol.

Reaction Pathway Diagram

Boc_Protection_Mechanism cluster_activation Activation of Boc Anhydride cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Boc2O Boc₂O Activated_Intermediate N-Boc-DMAP⁺ Intermediate Boc2O->Activated_Intermediate + DMAP DMAP DMAP tBuO t-BuO⁻ Activated_Intermediate->tBuO - t-BuO⁻ Product_Complex [Intermediate Complex] Activated_Intermediate->Product_Complex Five_Nitroindole 5-Nitroindole Five_Nitroindole->Product_Complex N_Boc_Product N-Boc-5-nitroindole Product_Complex->N_Boc_Product DMAP_Regen DMAP Product_Complex->DMAP_Regen Regenerated

Caption: Mechanism of DMAP-catalyzed Boc-protection of 5-nitroindole.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc-protection of indoles, which are analogous to the protection of 5-nitroindole. The electron-withdrawing nature of the nitro group may necessitate slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) for optimal yields.

ParameterValueNotes
Starting Material 5-Nitroindole-
Reagent Di-tert-butyl dicarbonate (Boc₂O)Typically 1.1 to 1.5 equivalents.
Catalyst 4-(Dimethylamino)pyridine (DMAP)Catalytic amounts (e.g., 0.1 equivalents) are usually sufficient.
Base (Optional) Triethylamine (TEA) or similarCan be used to neutralize any acidic byproducts.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAnhydrous conditions are preferred.
Temperature 0 °C to Room TemperatureThe reaction is often initiated at a lower temperature and then allowed to warm.
Reaction Time 2 - 16 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 85-95%Yields can vary based on the specific conditions and scale of the reaction.

Experimental Protocols

Below are detailed methodologies for the Boc-protection of 5-nitroindole.

Protocol 1: DMAP-Catalyzed Boc-Protection in Dichloromethane

This protocol is a standard and generally high-yielding method.

Materials:

  • 5-Nitroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 5-nitroindole (1.0 equivalent) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (0.1 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • To the cooled and stirring solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tert-butyl 5-nitro-1H-indole-1-carboxylate.

Protocol 2: Boc-Protection using Triethylamine and DMAP

This protocol incorporates an additional base which can be beneficial in some cases.

Materials:

  • 5-Nitroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Dissolve 5-nitroindole (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.05 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.3 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the desired product.

Experimental Workflow

Experimental_Workflow Start Start: 5-Nitroindole in Anhydrous Solvent Add_Base Add DMAP (cat.) (and optional TEA) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Boc2O Add Boc₂O Cool->Add_Boc2O React Stir at Room Temperature (Monitor by TLC) Add_Boc2O->React Workup Aqueous Workup (Wash with NaHCO₃, Brine) React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure N-Boc-5-nitroindole Purify->End

Caption: General workflow for the Boc-protection of 5-nitroindole.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Tert-butyl 5-nitro-1H-indole-1-carboxylate is a key starting material for the synthesis of a variety of kinase inhibitors, primarily due to the versatility of the 5-nitro group, which can be readily converted to an amino group. This amino functionality serves as a crucial handle for introducing diverse pharmacophores that can interact with the ATP-binding site of various kinases. These application notes provide detailed protocols for the synthesis of a potent Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) inhibitor, starting from this compound.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The protocols outlined below describe the transformation of the starting material into a 5-aminoindole intermediate, followed by its elaboration into a final kinase inhibitor.

Key Synthetic Strategy

The overall synthetic strategy involves a two-step process:

  • Reduction of the 5-nitro group to a 5-amino group.

  • Formation of the kinase inhibitor scaffold through coupling of the 5-aminoindole intermediate with a suitable heterocyclic partner.

This approach allows for a modular synthesis, where different heterocyclic fragments can be introduced to target various kinases.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 5-amino-1H-indole-1-carboxylate (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or ~50 psi) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield Tert-butyl 5-amino-1H-indole-1-carboxylate as a solid. This intermediate is often used in the next step without further purification.

Quantitative Data:

Reactant Product Reagents Yield Reference
This compoundTert-butyl 5-amino-1H-indole-1-carboxylate10% Pd/C, H₂>95%[2]
Protocol 2: Synthesis of a VEGFR-2 Inhibitor

This protocol details the synthesis of a potent VEGFR-2 inhibitor from the 5-aminoindole intermediate. The example provided is the synthesis of a hypothetical, yet representative, urea-based inhibitor.

Materials:

  • Tert-butyl 5-amino-1H-indole-1-carboxylate (Intermediate 1)

  • 4-chlorophenyl isocyanate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 2a: Urea Formation

  • Dissolve Tert-butyl 5-amino-1H-indole-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • To this solution, add 4-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2b: Boc Deprotection

  • Dissolve the product from Step 2a in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final VEGFR-2 inhibitor.

Quantitative Data:

Starting Material Final Product Key Reagents Overall Yield IC50 (VEGFR-2) Reference
Tert-butyl 5-amino-1H-indole-1-carboxylate1-(1H-indol-5-yl)-3-(4-chlorophenyl)urea4-chlorophenyl isocyanate, TFA70-85%~0.07 µM[1]

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indole-based Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start Start: This compound Reduction Protocol 1: Nitro Group Reduction (Catalytic Hydrogenation) Start->Reduction Intermediate Intermediate: Tert-butyl 5-amino-1H-indole-1-carboxylate Reduction->Intermediate Urea_Formation Protocol 2 (Step 2a): Urea Formation Intermediate->Urea_Formation Deprotection Protocol 2 (Step 2b): Boc Deprotection Urea_Formation->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Final_Product Final Product: VEGFR-2 Inhibitor Purification->Final_Product

Caption: Synthetic Workflow for VEGFR-2 Inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward conversion to the corresponding 5-aminoindole derivative opens up a wide range of synthetic possibilities for creating diverse libraries of compounds for screening against various kinase targets. The protocols provided herein offer a reliable method for the synthesis of a VEGFR-2 inhibitor, a class of drugs with significant therapeutic impact in oncology. Researchers can adapt these methods to synthesize novel indole-based kinase inhibitors for further drug discovery and development efforts.

References

Application Notes: Synthesis of Serotonin Receptor Modulators from Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential serotonin receptor modulators starting from the versatile building block, Tert-butyl 5-nitro-1H-indole-1-carboxylate. The methodologies outlined herein focus on the key chemical transformations required to convert this starting material into compounds with the structural motifs commonly found in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.

The strategic placement of the nitro group at the 5-position of the indole scaffold, combined with the Boc protection on the indole nitrogen, allows for a controlled and sequential functionalization of the molecule. The primary transformation involves the reduction of the nitro group to a primary amine, which then serves as a crucial handle for introducing various side chains to modulate the pharmacological activity and selectivity towards different serotonin receptor subtypes.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that begins with the reduction of the nitro group of this compound to yield the key intermediate, Tert-butyl 5-amino-1H-indole-1-carboxylate. This intermediate can then be further functionalized through several established methods to introduce the characteristic aminoethyl side chain of tryptamines or other bioisosteric linkers. Subsequent modification of the terminal amine can be performed to generate a diverse library of potential serotonin receptor modulators.

A representative synthetic workflow is depicted below:

G start This compound inter1 Tert-butyl 5-amino-1H-indole-1-carboxylate start->inter1 Nitro Reduction (e.g., Pd/C, H2 or SnCl2) inter2 Tert-butyl 5-(substituted amino)-1H-indole-1-carboxylate inter1->inter2 N-Alkylation or Reductive Amination deprotection Boc Deprotection inter2->deprotection Acidic Conditions (e.g., TFA) final Serotonin Receptor Modulator (Final Product) deprotection->final

Caption: General synthetic workflow from the starting material to a final modulator.

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group to a primary amine, a critical first step in the synthetic sequence. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Tert-butyl 5-amino-1H-indole-1-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Tert-butyl 5-amino-1H-indole-1-carboxylate

This protocol describes the introduction of a side chain onto the 5-amino group via N-alkylation. This is a common method for synthesizing precursors to tryptamine-like structures.

Materials:

  • Tert-butyl 5-amino-1H-indole-1-carboxylate

  • Alkylating agent (e.g., a protected 2-chloroethylamine or a similar electrophile) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Tert-butyl 5-amino-1H-indole-1-carboxylate (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection

This final step removes the tert-butoxycarbonyl (Boc) protecting group from the indole nitrogen, which can be important for receptor binding.

Materials:

  • Boc-protected indole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected indole derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (typically 5-10 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with a saturated sodium bicarbonate solution until the pH of the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.

Data Presentation

The following tables summarize representative quantitative data for the key transformations. Note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: Reduction of this compound

Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
10% Pd/C, H₂ (1 atm)EtOH254>95
SnCl₂·2H₂OEtOH70385-95
Fe/NH₄ClEtOH/H₂O80280-90

Table 2: Representative N-Alkylation of 5-Aminoindoles

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
5-Aminoindole2-Bromo-1,1-diethoxyethaneK₂CO₃DMF8060-70
5-Aminoindole1-bromo-4-chlorobutaneNaHDMF2575-85

Serotonin Receptor Signaling

The synthesized modulators are designed to interact with serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The specific signaling pathway activated or inhibited depends on the receptor subtype and the nature of the ligand (agonist or antagonist).

For instance, 5-HT1A receptors are typically coupled to Gi/o proteins. Agonist binding to 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neuronal firing.

In contrast, 5-HT2A receptors are primarily coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

G cluster_0 5-HT1A Receptor Signaling (Gi/o coupled) cluster_1 5-HT2A Receptor Signaling (Gq/11 coupled) Agonist1 5-HT1A Agonist Receptor1 5-HT1A Receptor Agonist1->Receptor1 G_protein1 Gi/o Protein Receptor1->G_protein1 activates AC Adenylyl Cyclase G_protein1->AC inhibits GIRK ↑ GIRK Channel Activity G_protein1->GIRK Ca ↓ Ca²⁺ Channel Activity G_protein1->Ca cAMP ↓ cAMP AC->cAMP Agonist2 5-HT2A Agonist Receptor2 5-HT2A Receptor Agonist2->Receptor2 G_protein2 Gq/11 Protein Receptor2->G_protein2 activates PLC Phospholipase C G_protein2->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Application Notes and Protocols for Suzuki Coupling Reactions with Tert-butyl 5-nitro-1H-indole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions using halogenated tert-butyl 5-nitro-1H-indole-1-carboxylate derivatives. This class of compounds serves as a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro group can present unique challenges, and the following protocols are designed to offer robust starting points for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For derivatives of this compound, this reaction is a key method for introducing aryl, heteroaryl, or vinyl substituents at specific positions on the indole core. The tert-butoxycarbonyl (Boc) protecting group enhances the substrate's stability and solubility, while the nitro group, despite its electronic effects, can be a useful handle for further transformations or a key pharmacophoric element.

Successful coupling of these substrates often requires careful selection of the catalyst, ligand, base, and solvent system to overcome the deactivating effect of the nitro group on the crucial oxidative addition step of the catalytic cycle.[2]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of a generic tert-butyl halo-5-nitro-1H-indole-1-carboxylate with various boronic acids. These data are compiled based on typical outcomes for structurally similar substrates, such as 3-bromo-5-nitroindole and other bromo-indoles.[2][3][4]

EntryBoronic AcidProductCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidtert-butyl 5-nitro-3-phenyl-1H-indole-1-carboxylatePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane11012-2475-90
24-Methoxyphenylboronic acidtert-butyl 3-(4-methoxyphenyl)-5-nitro-1H-indole-1-carboxylatePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001670-85
33-Thienylboronic acidtert-butyl 5-nitro-3-(thiophen-3-yl)-1H-indole-1-carboxylatePdCl₂(dppf) (5)-Cs₂CO₃ (2.0)Toluene/H₂O (3:1)1001865-80
44-Pyridinylboronic acidtert-butyl 5-nitro-3-(pyridin-4-yl)-1H-indole-1-carboxylatePd(OAc)₂ (3)XPhos (6)K₃PO₄ (3.0)Toluene1102450-70
5Vinylboronic acid pinacol estertert-butyl 5-nitro-3-vinyl-1H-indole-1-carboxylatePd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DMF901260-75

Note: Yields are estimates based on analogous reactions and may require optimization for specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a tert-butyl halo-5-nitro-1H-indole-1-carboxylate (e.g., the 3-bromo derivative) with an arylboronic acid.

Materials:

  • tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (1.0 equiv.)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Catalyst Loading: In a glovebox, add the palladium catalyst (2 mol%) and the ligand (4 mol%) to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via cannula to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with an inert gas (Argon).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Due to the polar nature of nitro-containing compounds, it may be beneficial to add a small amount of a polar modifier like methanol to the eluent system to improve separation.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X (Indole-X) Ar_prime_B Ar'-B(OR)2 (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction, from setup to purification of the final product.

Experimental_Workflow A 1. Reagent Setup (Indole, Boronic Acid, Base) B 2. Catalyst & Ligand Addition (Inert Atmosphere) A->B C 3. Solvent Addition & Degassing B->C D 4. Heating & Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up (Quenching & Filtration) D->E F 6. Extraction & Washing E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes: Deprotection of the Boc Group from Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its straightforward removal.[1][2] Deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][3] However, the deprotection of Boc from an indole nitrogen can be challenging, particularly when the indole ring is substituted with strong electron-withdrawing groups, such as a nitro group at the 5-position. The electron-withdrawing nature of the nitro group deactivates the indole nitrogen, making the N-Boc group more resistant to standard acid-catalyzed cleavage.[4]

These application notes provide detailed protocols for the deprotection of tert-butyl 5-nitro-1H-indole-1-carboxylate using various methods, a comparison of these methods, and troubleshooting guidance.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group using a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed process that proceeds via a four-step mechanism[1]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][5]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[5][6]

  • Formation of the Amine Salt: The resulting free amine (the deprotected indole) is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[1]

G cluster_main Start Boc-Protected 5-Nitroindole Protonated Protonated Carbamate (Oxygen) Start->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu Product 5-Nitro-1H-indole (Amine Salt) CarbamicAcid->Product - CO2 CO2 Carbon Dioxide (gas) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for all protocols until the starting material is consumed.[1]

Protocol 1: Standard Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol is the most common method for Boc deprotection. Due to the deactivating nitro group, longer reaction times or slightly elevated temperatures may be necessary compared to other substrates.[4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected 5-nitroindole in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A 1:1 mixture of TFA:DCM (v/v) is a common starting point.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Basic Deprotection using Sodium Methoxide (NaOMe)

This method is suitable for substrates that are sensitive to strong acids. The electron-withdrawing nitro group facilitates cleavage under basic conditions.[4][8]

Materials:

  • This compound

  • Methanol (MeOH), dry

  • Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.2 equivalents)

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the N-Boc-5-nitroindole derivative in dry methanol (approx. 0.1 M concentration).[4]

  • Add a catalytic amount of sodium methoxide (0.1 to 0.2 equivalents).[4]

  • Stir the reaction mixture at room temperature. The reaction is often complete within 15-60 minutes.[4]

  • Once complete, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Thermal Deprotection

Thermolytic deprotection avoids the use of strong acids or bases and can be effective for resistant substrates. It can be performed with conventional heating or accelerated with microwave irradiation.[9][10]

Materials:

  • This compound

  • 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)

Procedure:

  • Dissolve the N-Boc-5-nitroindole in TFE or HFIP.

  • Heat the mixture to reflux and monitor by TLC.[9]

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the deprotection and subsequent workup of the product.

G Start Dissolve Boc-Protected Indole in Anhydrous Solvent Cool Cool to 0°C (for acidic/some methods) Start->Cool AddReagent Add Deprotection Reagent (e.g., TFA, NaOMe) Cool->AddReagent React Stir at RT or Reflux Monitor by TLC/LC-MS AddReagent->React Quench Quench Reaction (e.g., with NaHCO₃ or H₂O) React->Quench Extract Extract with Organic Solvent Quench->Extract WashDry Wash with Brine & Dry (Na₂SO₄) Extract->WashDry Concentrate Concentrate Under Reduced Pressure WashDry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated 5-Nitro-1H-indole Purify->Product

Caption: General experimental workflow for Boc deprotection.

Data Summary: Comparison of Deprotection Methods

The choice of deprotection method depends on the stability of the substrate and the presence of other functional groups. The following table summarizes the different approaches.

MethodReagents & ConditionsSolventTemperatureTypical TimeAdvantages & Considerations
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1 - 4 hoursMost common method; volatile reagents are easily removed. May require harsher conditions for this substrate.[1][11]
Modified Acidic 4M HCl in DioxaneDioxaneRT to 40°C1 - 6 hoursStronger acid system for resistant substrates.[4] Dioxane is a non-volatile solvent.
Basic Sodium Methoxide (NaOMe) (catalytic)Methanol (MeOH)Room Temp.15 - 60 minsVery mild and fast for suitable substrates; ideal for acid-labile molecules.[4][8]
Thermal None (Thermolysis)TFE or HFIPReflux1 - 24 hoursReagent-free; useful for neutral deprotection. Requires high temperatures.[9][10]

Troubleshooting

  • Incomplete or Slow Reaction: The electron-withdrawing nitro group can significantly slow down acid-mediated deprotection.[4]

    • Solution (Acidic Method): Increase the concentration of TFA, elevate the reaction temperature (e.g., to 40 °C), or switch to a stronger acid system like 4M HCl in dioxane.[4]

  • Side Product Formation/Decomposition: The indole nucleus can be unstable under strongly acidic conditions.[4]

    • Solution: Switch to milder deprotection methods, such as the basic (NaOMe/MeOH) or thermal protocols outlined above.[4]

  • Reaction does not proceed with base: While effective for many electron-deficient indoles, basic conditions may not be universally applicable.

    • Solution: Ensure anhydrous conditions. If the reaction still fails, consider the thermal deprotection method as an alternative to acidic conditions.

References

Application Notes and Protocols: Reduction of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group on tert-butyl 5-nitro-1H-indole-1-carboxylate to yield tert-butyl 5-amino-1H-indole-1-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, with specific examples tailored to the target molecule where available.

Introduction

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting amino-indole core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The choice of reducing agent and reaction conditions is crucial to ensure high yield and chemoselectivity, avoiding unwanted side reactions. This note details three common and effective methods for this conversion: catalytic hydrogenation, reduction with iron powder, and reduction with stannous chloride.

Reaction Scheme

The overall transformation is the reduction of the nitro group at the C5 position of the indole ring to an amino group.

Reaction reactant This compound product tert-butyl 5-amino-1H-indole-1-carboxylate reactant->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C; Fe, NH₄Cl; SnCl₂) Workflow1 start Start add_reagents Add this compound, Fe powder, and NH₄Cl to EtOH/H₂O start->add_reagents reflux Heat to reflux for 2 hours add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter through Celite cool->filter concentrate Concentrate the filtrate filter->concentrate extract Extract with an organic solvent concentrate->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate end End: Obtain tert-butyl 5-amino-1H-indole-1-carboxylate dry_concentrate->end Workflow2 start Start dissolve Dissolve this compound in Methanol start->dissolve add_catalyst Add 5% Pt/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate at 60 °C under H₂ pressure add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate end End: Obtain tert-butyl 5-amino-1H-indole-1-carboxylate concentrate->end Workflow3 start Start dissolve Dissolve this compound in Ethanol start->dissolve add_sncl2 Add SnCl₂·2H₂O dissolve->add_sncl2 reflux Heat to reflux for 30 minutes add_sncl2->reflux cool Cool to room temperature reflux->cool quench Quench with saturated NaHCO₃ solution cool->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate end End: Obtain tert-butyl 5-amino-1H-indole-1-carboxylate dry_concentrate->end

Application Notes and Protocols for the Functionalization of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the indole ring of tert-butyl 5-nitro-1H-indole-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of novel therapeutics. The methodologies outlined below cover key transformations including halogenation, nitration, acylation, and cross-coupling reactions, providing a toolbox for the synthesis of diverse indole derivatives.

Introduction

The 5-nitroindole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer properties. The functionalization of the indole ring allows for the modulation of a compound's physicochemical properties and biological activity. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen facilitates controlled and regioselective reactions, while the nitro group at the 5-position influences the reactivity of the indole core. These application notes provide detailed procedures for key transformations, quantitative data for expected outcomes, and insights into the biological relevance of the resulting compounds.

Data Presentation: Summary of Functionalization Reactions

The following table summarizes the typical yields for various functionalization reactions on this compound and its derivatives.

Reaction TypePosition of FunctionalizationReagentsProductYield (%)
NitrationC3NMe₄NO₃, (CF₃CO)₂Otert-butyl 3,5-dinitro-1H-indole-1-carboxylate~95%
BrominationC3NBStert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate~85-95%
IodinationC3NIStert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate~80-90%
Vilsmeier-Haack (Formylation)C3POCl₃, DMFtert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate~35%[1]
Suzuki Coupling (from 3-iodo derivative)C3Arylboronic acid, Pd catalysttert-butyl 3-aryl-5-nitro-1H-indole-1-carboxylate60-90%
Sonogashira Coupling (from 3-iodo derivative)C3Terminal alkyne, Pd/Cu catalysttert-butyl 3-alkynyl-5-nitro-1H-indole-1-carboxylate70-95%
Heck Coupling (from 3-iodo derivative)C3Alkene, Pd catalysttert-butyl 3-alkenyl-5-nitro-1H-indole-1-carboxylate65-85%

Experimental Protocols

Halogenation of the Indole Ring

Halogenated indoles are key intermediates for cross-coupling reactions. Bromination and iodination at the C3 position are readily achieved using N-halosuccinimides.

This protocol describes the regioselective bromination of this compound at the C3 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate.

This protocol outlines the C3-iodination of this compound.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Saturated sodium thiosulfate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 equiv) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to yield tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate.

Nitration of the Indole Ring

Further nitration of the indole ring can be achieved at the C3 position under non-acidic conditions.

This protocol describes the regioselective nitration of this compound at the C3 position.

Materials:

  • This compound

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution

  • Ethyl acetate (EA)

Procedure:

  • Add this compound (1.0 equiv) and tetramethylammonium nitrate (1.1 equiv) to a reaction tube and dissolve in acetonitrile.

  • Cool the reaction mixture to 0-5 °C.

  • Add a solution of trifluoroacetic anhydride (2.0 equiv) in acetonitrile dropwise.

  • Stir the reaction at 0-5 °C for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain tert-butyl 3,5-dinitro-1H-indole-1-carboxylate.

Acylation and Alkylation of the Indole Ring

This protocol details the introduction of a formyl group at the C3 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask cooled in an ice bath, add DMF and slowly add phosphorus oxychloride (1.2 equiv) dropwise with stirring to form the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in DCM to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols utilize the 3-iodo derivative as the starting material for Suzuki, Sonogashira, and Heck reactions.

Materials:

  • tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a degassed mixture of 1,4-dioxane and water, add tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (1.0 equiv), arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Materials:

  • tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (1.0 equiv) in a mixture of THF and triethylamine.

  • Add Pd(PPh₃)₂Cl₂, CuI, and the terminal alkyne.

  • Stir the reaction at room temperature or gentle heating (40-50 °C) until completion.

  • Filter the reaction mixture through a pad of Celite, concentrate the filtrate, and purify by column chromatography.

Materials:

  • tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

Procedure:

  • In a sealed tube, combine tert-butyl 3-iodo-5-nitro-1H-indole-1-carboxylate (1.0 equiv), the alkene, Pd(OAc)₂, PPh₃, and triethylamine in acetonitrile.

  • Degas the mixture and heat to 80-100 °C until the reaction is complete.

  • Cool the mixture, filter, and concentrate.

  • Purify the crude product by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of 5-nitroindole have shown promising anticancer activity. A key mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation. Additionally, some derivatives induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

c-Myc Downregulation Pathway

Stabilization of the G-quadruplex in the c-Myc promoter by a 5-nitroindole derivative inhibits transcription, leading to reduced levels of c-Myc mRNA and protein. This downregulation of c-Myc, a key regulator of cell proliferation, results in cell cycle arrest and apoptosis.

c_Myc_Pathway 5-Nitroindole Derivative 5-Nitroindole Derivative c-Myc Promoter G-Quadruplex c-Myc Promoter G-Quadruplex 5-Nitroindole Derivative->c-Myc Promoter G-Quadruplex Binds to Stabilization Stabilization c-Myc Promoter G-Quadruplex->Stabilization c-Myc Transcription c-Myc Transcription Stabilization->c-Myc Transcription Inhibits c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation Cell Cycle Progression Cell Cycle Progression c-Myc Protein->Cell Cycle Progression Promotes Apoptosis Apoptosis c-Myc Protein->Apoptosis Inhibits Cell Cycle Arrest Cell Cycle Arrest

c-Myc Downregulation Pathway
ROS-Induced Apoptosis Pathway

Certain 5-nitroindole derivatives can increase the intracellular levels of reactive oxygen species (ROS). Elevated ROS leads to oxidative stress, causing damage to cellular components, including mitochondria. This triggers the intrinsic apoptosis pathway through the release of cytochrome c and the activation of caspases.

ROS_Apoptosis_Pathway 5-Nitroindole Derivative 5-Nitroindole Derivative ROS Production ROS Production 5-Nitroindole Derivative->ROS Production Induces Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

ROS-Induced Apoptosis Pathway

Experimental Workflow for Functionalization and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of functionalized 5-nitroindole derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Tert-butyl 5-nitro-1H-indole-1-carboxylate Halogenation Halogenation Start->Halogenation Other_Func Other Functionalization (Nitration, Acylation) Start->Other_Func Cross_Coupling Cross-Coupling (Suzuki, Sonogashira, Heck) Halogenation->Cross_Coupling Purification Purification Cross_Coupling->Purification Other_Func->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Lines Characterization->Cell_Culture Test Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, Flow Cytometry, ROS detection) Cytotoxicity_Assay->Mechanism_Study Data_Analysis Data Analysis Mechanism_Study->Data_Analysis

Synthetic and Biological Evaluation Workflow

References

Application Note and Protocol: Gram-Scale Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 5-nitro-1H-indole-1-carboxylate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The installation of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to modulate the reactivity of the indole ring, preventing undesired side reactions and enabling selective functionalization at other positions. This document provides a detailed protocol for the gram-scale N-Boc protection of 5-nitro-1H-indole.

Reaction Scheme

The synthesis involves the protection of the nitrogen atom of 5-nitro-1H-indole using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis. The typical yield is based on analogous N-Boc protection reactions of substituted indoles.[1]

ParameterValueReference
Starting Material 5-nitro-1H-indole-
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP)[1]
Solvent Dichloromethane (DCM), Anhydrous[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time ~12-18 hours[1]
Typical Yield 90-98%[1]
Purity (Typical) >97% (after chromatography)[1]
Molecular Formula C₁₃H₁₄N₂O₄-
Molecular Weight 262.26 g/mol -

Experimental Protocol

This protocol is adapted from established and reliable procedures for the N-Boc protection of indole derivatives.[1]

Materials

  • 5-nitro-1H-indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment

  • Round-bottom flask (appropriately sized for gram-scale reaction)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure

  • Reaction Setup : In a clean, dry round-bottom flask, dissolve 5-nitro-1H-indole (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling : Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0 °C.[1]

  • Addition of Boc Anhydride : To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.2 equivalents) portion-wise.

  • Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Workup : Once the reaction is complete, dilute the mixture with additional dichloromethane.[1] Transfer the solution to a separatory funnel.

  • Washing : Wash the organic layer sequentially with deionized water and then with brine.[1]

  • Drying : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[1]

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 5-nitroindole & DMAP in anhydrous DCM B Cool mixture to 0 °C in ice bath A->B C Add (Boc)₂O B->C D Stir at room temperature (12-18h) & Monitor by TLC C->D E Dilute with DCM D->E F Wash with H₂O, then Brine E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate via Rotovap G->H I Purify by Silica Gel Column Chromatography H->I J Final Product: Tert-butyl 5-nitro-1H- indole-1-carboxylate I->J

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of Tert-butyl 5-nitro-1H-indole-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Tert-butyl 5-nitro-1H-indole-1-carboxylate as a versatile building block in solid-phase synthesis. The strategic placement of the nitro group and the Boc-protected indole nitrogen allows for the generation of diverse libraries of substituted indole compounds, particularly 5-aminotryptamine derivatives, which are of significant interest in medicinal chemistry.

Application Notes

This compound is a valuable starting material for the solid-phase synthesis of functionalized indole libraries. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection for the indole nitrogen, compatible with standard solid-phase peptide synthesis (SPPS) conditions. The 5-nitro group serves as a key functional handle that can be chemically modified on the solid support, most commonly through reduction to a primary amine. This in-situ generated amine can then be further elaborated through acylation, alkylation, or other amine-specific chemistries to introduce a wide range of substituents.

The solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing of the resin-bound product. This methodology is particularly well-suited for the construction of combinatorial libraries for high-throughput screening in drug discovery programs. A common application is the synthesis of tryptamine derivatives, which are known to interact with a variety of biological targets.

A general workflow involves the immobilization of the indole scaffold onto a suitable solid support, followed by on-resin chemical transformations, and finally, cleavage from the resin to yield the desired product in solution.

Experimental Protocols

The following protocols provide a general framework for the use of a this compound derivative in solid-phase synthesis. For the purpose of these protocols, we will assume the use of a derivative with a carboxylic acid handle for attachment to a Wang resin, a common support for solid-phase organic synthesis.

Protocol 1: Immobilization of a Carboxy-Functionalized 5-Nitroindole on Wang Resin

This protocol describes the esterification of a 5-nitroindole derivative bearing a carboxylic acid to a hydroxymethyl-functionalized Wang resin.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Tert-butyl 5-nitro-1H-indole-3-acetic acid (or similar carboxy-functionalized derivative)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve Tert-butyl 5-nitro-1H-indole-3-acetic acid (3.0 equiv., 3.0 mmol) and DMAP (0.1 equiv., 0.1 mmol) in anhydrous DMF (10 mL).

  • Add DIC (3.0 equiv., 3.0 mmol) to the solution from step 3 and stir for 10 minutes at room temperature.

  • Add the activated ester solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • (Optional) Cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride and pyridine in DMF (10:1:10 v/v/v) for 1 hour. Wash as in step 7.

ParameterValue
Resin TypeWang Resin
Starting MaterialTert-butyl 5-nitro-1H-indole-3-acetic acid
Coupling ReagentsDIC, DMAP
SolventDMF
Reaction Time4-6 hours
Typical Loading Yield 70-90%
Protocol 2: On-Resin Reduction of the Nitro Group

This protocol details the reduction of the resin-bound 5-nitroindole to the corresponding 5-aminoindole.

Materials:

  • Resin-bound 5-nitroindole from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the resin-bound nitroindole (1.0 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • Prepare a solution of SnCl₂·2H₂O (10 equiv. per nitro group) in DMF.

  • Add the SnCl₂ solution to the resin and agitate at room temperature for 8-12 hours.

  • Monitor the reaction for the disappearance of the nitro group (e.g., by IR spectroscopy or a test cleavage).

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL).

  • To neutralize the resin, wash with 10% DIPEA in DMF (3 x 10 mL).

  • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum for use in the next step.

ParameterValue
Reducing AgentTin(II) chloride dihydrate (SnCl₂·2H₂O)
SolventDMF
Reaction Time8-12 hours
Typical Conversion >95%
Protocol 3: On-Resin Acylation of the 5-Aminoindole

This protocol describes the acylation of the newly formed 5-amino group as an example of further diversification.

Materials:

  • Resin-bound 5-aminoindole from Protocol 2

  • Carboxylic acid of choice (e.g., Acetic Acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound aminoindole (1.0 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve the carboxylic acid (3.0 equiv.), HBTU (2.9 equiv.), and DIPEA (6.0 equiv.) in DMF.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test (ninhydrin test). A negative test indicates complete acylation.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

ParameterValue
Acylating AgentCarboxylic Acid + HBTU/DIPEA
SolventDMF
Reaction Time2-4 hours
Typical Conversion >99% (by Kaiser test)
Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the final indole derivative from the Wang resin and the simultaneous removal of the Boc protecting group.[1][2]

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Place the dry resin (approx. 200 mg) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Add the cleavage cocktail (5 mL) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours. The indole ring is susceptible to alkylation by carbocations generated during cleavage, so the use of scavengers like TIS is important.[3][4]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to reduce the volume of TFA.

  • Precipitate the crude product by adding the concentrated filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product by reverse-phase HPLC.

ParameterValue
Cleavage ReagentTFA/H₂O/TIS (95:2.5:2.5)
Reaction Time2-3 hours
Typical Yield 50-80% (crude)
Typical Purity 60-90% (crude, by HPLC)

Visualizations

Solid_Phase_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Wang Resin Swelling Swell Resin in DMF Resin->Swelling 1 hr Coupling Couple Indole Carboxylic Acid Swelling->Coupling Reduction Reduce Nitro Group (SnCl2) Coupling->Reduction Wash Acylation Acylate Amine (Diversification) Reduction->Acylation Wash Cleavage Cleave with TFA Cocktail Acylation->Cleavage Wash & Dry Purification Purify by RP-HPLC Cleavage->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Overall workflow for the solid-phase synthesis of a functionalized indole derivative.

On_Resin_Transformations Start Resin-Bound 5-Nitroindole Intermediate Resin-Bound 5-Aminoindole Start->Intermediate SnCl2, DMF (Reduction) Final Resin-Bound Acylated Product Intermediate->Final R-COOH, HBTU (Acylation)

Caption: Key on-resin chemical transformations of the indole scaffold.

References

Application Notes and Protocols: Asymmetric Synthesis Involving Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric functionalization of Tert-butyl 5-nitro-1H-indole-1-carboxylate. The focus is on the enantioselective Friedel-Crafts alkylation with nitroalkenes, a powerful method for introducing a chiral side chain at the C3 position of the indole nucleus. The resulting chiral 3-substituted indole derivatives are valuable intermediates in the synthesis of various biologically active compounds.

Introduction to Asymmetric Functionalization of 5-Nitroindoles

Indole scaffolds are privileged structures found in a vast array of pharmaceuticals and natural products. The introduction of a nitro group at the 5-position, as in this compound, renders the indole ring electron-deficient, which can influence its reactivity in asymmetric transformations. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and enhances solubility in organic solvents.

The asymmetric Friedel-Crafts alkylation is a key C-C bond-forming reaction that allows for the enantioselective introduction of substituents at the nucleophilic C3 position of the indole. This reaction is often catalyzed by chiral Lewis acids or, more recently, by chiral organocatalysts, which offer a metal-free and environmentally benign alternative.

This application note will focus on an organocatalyzed approach using a chiral bifunctional squaramide catalyst for the reaction of this compound with a representative nitroalkene, trans-β-nitrostyrene.

Reaction Scheme and Catalysis

The enantioselective Friedel-Crafts alkylation of this compound with trans-β-nitrostyrene is depicted below. The reaction is catalyzed by a chiral bifunctional squaramide organocatalyst, which activates both the indole and the nitroalkene through hydrogen bonding interactions.

General Reaction:

The bifunctional nature of the squaramide catalyst, possessing both a hydrogen-bond donating and a Lewis basic site, is crucial for achieving high enantioselectivity.

Proposed Catalytic Cycle

Catalytic Cycle cluster_0 Catalytic Cycle Indole This compound Complex Activated Complex Indole->Complex Coordination Nitroalkene trans-β-nitrostyrene Nitroalkene->Complex Coordination Catalyst Chiral Squaramide Catalyst Catalyst->Complex Activation Product Chiral Adduct Complex->Product C-C Bond Formation Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst Release Regen_Catalyst->Catalyst Regeneration

Caption: Proposed catalytic cycle for the squaramide-catalyzed asymmetric Friedel-Crafts alkylation.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes using a chiral squaramide catalyst. While specific data for this compound is extrapolated from similar systems, high yields and enantioselectivities are expected.[1]

EntryIndole SubstrateNitroalkene SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1This compoundtrans-β-nitrostyrene2DCM24~80>99
2Indoletrans-β-nitrostyrene2DCM2480>99
35-Methoxyindoletrans-β-nitrostyrene2DCM247598
4Indole4-Chloro-β-nitrostyrene2DCM247899

Detailed Experimental Protocol

This protocol is based on established procedures for the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes using a chiral bifunctional squaramide catalyst.[1]

Materials and Reagents:
  • This compound

  • trans-β-nitrostyrene

  • Chiral bifunctional squaramide organocatalyst (e.g., a quinine-derived squaramide)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (for workup and chromatography)

  • Hexane (for chromatography)

  • Silica gel for column chromatography

Equipment:
  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Magnetic stir plate

  • Syringes and needles for transfer of anhydrous solvent

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess determination

Experimental Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the chiral bifunctional squaramide organocatalyst (0.004 mmol, 2 mol%).

    • Add this compound (0.2 mmol, 1.0 equiv.).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents:

    • Add anhydrous dichloromethane (0.5 mL) to the flask and stir the mixture at room temperature until the catalyst and indole are dissolved.

    • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase.

Experimental Workflow

Experimental Workflow cluster_1 Protocol Steps Start Start Setup Reaction Setup: - Add catalyst and indole to flask - Inert atmosphere Start->Setup Reagents Add Reagents: - Anhydrous DCM - Nitroalkene Setup->Reagents Reaction Stir at Room Temperature (24 hours) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Concentrate reaction mixture Monitoring->Workup Reaction Complete Purification Purification: - Flash column chromatography Workup->Purification Characterization Characterization: - NMR, MS - Chiral HPLC for ee Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the asymmetric Friedel-Crafts alkylation.

Applications in Drug Development

The chiral 3-substituted 5-nitroindole products obtained from this protocol are versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized. For example, the amine can undergo a Pictet-Spengler reaction to form chiral tetrahydro-β-carboline derivatives, a common scaffold in neuroactive compounds.[2]

Synthetic Utility Pathway

Synthetic_Utility cluster_2 Post-Reaction Transformations Start_Product Chiral 3-Substituted 5-Nitroindole Reduction Reduction of Nitro Group Start_Product->Reduction Amine_Intermediate Chiral 5-Aminoindole Derivative Reduction->Amine_Intermediate Pictet_Spengler Pictet-Spengler Reaction Amine_Intermediate->Pictet_Spengler Final_Product Chiral Tetrahydro-β-carboline Pictet_Spengler->Final_Product

Caption: Synthetic pathway from the chiral product to valuable scaffolds.

Disclaimer: This document provides a representative protocol. Optimal reaction conditions may vary depending on the specific substrates and catalyst used. It is recommended to perform small-scale optimization experiments. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Regioselective Nitration of Boc-Protected Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the highly regioselective nitration of tert-butyl 1H-indole-1-carboxylate (Boc-indole), yielding predominantly tert-butyl 3-nitro-1H-indole-1-carboxylate. This protocol avoids the use of harsh acids and metals, offering a milder and more environmentally friendly approach to synthesizing 3-nitroindole derivatives, which are valuable intermediates in medicinal chemistry and organic synthesis.[1][2]

The described method utilizes tetramethylammonium nitrate in the presence of trifluoroacetic anhydride to generate trifluoroacetyl nitrate in situ as the electrophilic nitrating agent.[1][3] This approach demonstrates excellent regioselectivity for the C-3 position of the indole ring, a significant advantage over traditional nitration methods that often lead to a mixture of isomers.[2][4]

Quantitative Data Summary

The following table summarizes the yields of 3-nitroindole derivatives obtained from various Boc-protected indole substrates using the described non-acidic nitration protocol. This data highlights the method's broad substrate scope and efficiency.

EntrySubstrateProductYield (%)
1N-Boc-indoleN-Boc-3-nitroindole97
2N-Boc-4-chloroindoleN-Boc-4-chloro-3-nitroindoleGood to Excellent
3N-Boc-4-bromoindoleN-Boc-4-bromo-3-nitroindoleLower than 4-chloro derivative
4N-Boc-5-bromoindoleN-Boc-5-bromo-3-nitroindoleGood to Excellent
5N-Boc-5-nitroindoleN-Boc-3,5-dinitroindoleGood to Excellent
6N-Boc-4-methylindoleN-Boc-4-methyl-3-nitroindole33 (with impurities)

Note: The yield for N-Boc-4-methyl-3-nitroindole was lower, and the product contained impurities, suggesting that steric hindrance at the 4-position can affect the reaction outcome.[1][5] A large-scale reaction with N-Boc indole (100 g) successfully yielded N-Boc-3-nitroindole in 91% yield, demonstrating the protocol's scalability.[1][3][5]

Experimental Protocol: Synthesis of tert-butyl 3-nitro-1H-indole-1-carboxylate

This protocol details the regioselective nitration of N-Boc-indole at the C-3 position.

Materials:

  • tert-butyl 1H-indole-1-carboxylate (1a)

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of tert-butyl 1H-indole-1-carboxylate (1a) (0.5 mmol) in anhydrous acetonitrile (1 mL) in a round-bottom flask, add tetramethylammonium nitrate (0.55 mmol).

  • Addition of Anhydride: Cool the mixture to 0-5 °C using an ice bath. Slowly add trifluoroacetic anhydride (1 mL) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at this temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired tert-butyl 3-nitro-1H-indole-1-carboxylate as the final product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the nitration of Boc-protected indole.

Nitration_Workflow start Start reagents 1. Combine N-Boc-indole and NMe₄NO₃ in CH₃CN start->reagents cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Add (CF₃CO)₂O cooling->addition reaction 4. Stir for 4 hours addition->reaction quench 5. Quench with ice-water reaction->quench extraction 6. Extract with DCM quench->extraction wash 7. Wash with NaHCO₃ and Brine extraction->wash dry 8. Dry (Na₂SO₄) and Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify product Final Product: N-Boc-3-nitroindole purify->product

Caption: Experimental workflow for the nitration of Boc-protected indole.

Reaction Mechanism Overview

The reaction proceeds through an electrophilic aromatic substitution mechanism. Trifluoroacetic anhydride reacts with tetramethylammonium nitrate to form the highly electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂).[1][3] The electron-rich indole ring of the Boc-protected substrate then attacks the nitronium ion precursor, leading to the formation of a sigma complex. Subsequent deprotonation at the C-3 position re-establishes aromaticity and yields the 3-nitroindole product with high regioselectivity.[1][5]

Reaction_Mechanism reagents NMe₄NO₃ + (CF₃CO)₂O nitrating_agent In situ formation of Trifluoroacetyl Nitrate (CF₃COONO₂) reagents->nitrating_agent electrophilic_attack Electrophilic attack at C-3 nitrating_agent->electrophilic_attack boc_indole N-Boc-indole boc_indole->electrophilic_attack sigma_complex Sigma Complex Intermediate electrophilic_attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product N-Boc-3-nitroindole deprotonation->product

Caption: Simplified reaction mechanism for the nitration of Boc-indole.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 5-nitro-1H-indole-1-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most effective and common strategy is a two-step synthesis. The first step involves the synthesis of 5-nitroindole, which is then followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to yield the final product. Direct nitration of N-Boc-indole is not recommended as it predominantly yields the 3-nitro isomer.

Q2: What are the common challenges encountered during the synthesis of 5-nitroindole?

A2: The synthesis of 5-nitroindole can be challenging. Methods involving hazardous reagents like hydrazine compounds are often avoided in industrial settings. A common laboratory-scale synthesis involves the Fischer indole synthesis, which can have variable yields depending on the precise reaction conditions.

Q3: What are the potential difficulties in the Boc protection of 5-nitroindole?

A3: The electron-withdrawing nature of the nitro group at the 5-position decreases the nucleophilicity of the indole nitrogen. This can make the Boc protection step sluggish or incomplete. Careful optimization of reaction conditions, such as the choice of base and solvent, is crucial for achieving a high yield.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the 5-nitroindole synthesis and the subsequent Boc protection. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization can also be employed for further purification if necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in 5-nitroindole synthesis Incomplete reaction during Fischer indole synthesis.- Ensure the use of a suitable acid catalyst, such as polyphosphoric acid. - Optimize the reaction temperature and time.
Side reactions due to harsh conditions.- Use milder reaction conditions where possible. - Purify the intermediate hydrazone before cyclization.
Incomplete Boc protection of 5-nitroindole Low nucleophilicity of the indole nitrogen due to the electron-withdrawing nitro group.- Use a stronger base, such as sodium hydride (NaH), to deprotonate the indole nitrogen before adding di-tert-butyl dicarbonate (Boc₂O). - Increase the reaction temperature and/or prolong the reaction time. - Use a higher excess of Boc₂O.
Inappropriate solvent.- Use an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Formation of multiple products during Boc protection Side reactions occurring under the reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the purity of the starting 5-nitroindole.
Difficulty in purifying the final product Presence of unreacted starting material or byproducts.- Optimize the column chromatography conditions (e.g., solvent gradient, silica gel activity). - Consider a recrystallization step after column chromatography.

Experimental Protocols

Step 1: Synthesis of 5-Nitroindole (via Fischer Indole Synthesis)

This protocol is based on the general principles of the Fischer indole synthesis.

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Benzene

  • Sodium bicarbonate solution (saturated)

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation:

    • Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous ethanol solution.

    • Add ethyl pyruvate to the solution and stir at room temperature for 20-60 minutes.

    • The resulting precipitate, ethyl pyruvate-4-nitrophenylhydrazone, is collected by filtration, washed with water, and dried.

  • Cyclization:

    • Add the dried hydrazone to a flask containing benzene and polyphosphoric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 5-nitroindole-2-carboxylate can be purified by column chromatography.

  • Hydrolysis and Decarboxylation:

    • The purified ester is hydrolyzed using an aqueous solution of sodium hydroxide in ethanol at reflux.

    • After hydrolysis, the reaction mixture is acidified with hydrochloric acid to precipitate the 5-nitroindole-2-carboxylic acid.

    • The carboxylic acid is then decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst to yield 5-nitroindole.

Step 2: Synthesis of this compound (Boc Protection)

Materials:

  • 5-Nitroindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 5-nitroindole (1 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.5 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary for Boc Protection of 5-Nitroindole

ParameterStandard ConditionOptimization Strategy for Low Yield
Base Triethylamine (Et₃N)Sodium Hydride (NaH)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temperature or gentle heating (e.g., 40-50 °C)
Equivalents of Boc₂O 1.1 - 1.21.5 - 2.0
Reaction Time 2-4 hoursOvernight

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: 5-Nitroindole Synthesis cluster_step2 Step 2: Boc Protection p_Nitrophenylhydrazine p_Nitrophenylhydrazine Hydrazone_Formation Hydrazone_Formation p_Nitrophenylhydrazine->Hydrazone_Formation Ethyl_pyruvate Ethyl_pyruvate Ethyl_pyruvate->Hydrazone_Formation Hydrazone Hydrazone Hydrazone_Formation->Hydrazone Cyclization Cyclization Hydrazone->Cyclization 5_Nitroindole_2_carboxylate 5_Nitroindole_2_carboxylate Cyclization->5_Nitroindole_2_carboxylate Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation 5_Nitroindole_2_carboxylate->Hydrolysis_Decarboxylation 5_Nitroindole 5_Nitroindole Hydrolysis_Decarboxylation->5_Nitroindole 5_Nitroindole_input 5-Nitroindole Boc_Protection Boc_Protection 5_Nitroindole_input->Boc_Protection Boc2O Di-tert-butyl dicarbonate Boc2O->Boc_Protection Final_Product Tert-butyl 5-nitro-1H- indole-1-carboxylate Boc_Protection->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Boc_Protection Incomplete Boc Protection Low_Yield->Incomplete_Boc_Protection Yes Side_Reactions Side Reactions Low_Yield->Side_Reactions Yes Successful_Synthesis Successful_Synthesis Low_Yield->Successful_Synthesis No Optimize_Base Use Stronger Base (e.g., NaH) Incomplete_Boc_Protection->Optimize_Base Optimize_Solvent Use Polar Aprotic Solvent (e.g., DMF) Incomplete_Boc_Protection->Optimize_Solvent Optimize_Temp_Time Increase Temperature/Time Incomplete_Boc_Protection->Optimize_Temp_Time Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Purify_Starting_Material Check Purity of 5-Nitroindole Side_Reactions->Purify_Starting_Material Optimize_Base->Successful_Synthesis Optimize_Solvent->Successful_Synthesis Optimize_Temp_Time->Successful_Synthesis Inert_Atmosphere->Successful_Synthesis Purify_Starting_Material->Successful_Synthesis

Caption: Troubleshooting logic for addressing low yield in the Boc protection step.

Technical Support Center: Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-Boc protection of 5-nitro-1H-indole.

Issue 1: Incomplete or Slow Reaction

  • Question: My reaction is very slow, or the starting material (5-nitro-1H-indole) is not fully consumed, even after an extended reaction time. What could be the cause?

  • Answer: This is a common issue and can be attributed to several factors:

    • Low Nucleophilicity of the Indole Nitrogen: The nitrogen atom in the indole ring is part of an aromatic system, making it less nucleophilic compared to aliphatic amines. The electron-withdrawing effect of the nitro group at the 5-position further reduces the nucleophilicity of the indole nitrogen, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish.[1]

    • Insufficient Activation: The base used may not be strong enough to sufficiently deprotonate the indole N-H, or the catalyst (if used) may not be effective.

    • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier.

    Troubleshooting Steps:

    • Choice of Base/Catalyst:

      • Use a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the 5-nitro-1H-indole first. This generates the more nucleophilic indolide anion. Perform this step at a low temperature (e.g., 0 °C) before adding the Boc₂O.

      • Employ a catalytic amount of 4-(dimethylamino)pyridine (DMAP) along with a stoichiometric amount of a tertiary amine base like triethylamine (TEA). DMAP is a more effective acylation catalyst.

    • Solvent: Ensure you are using an appropriate anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Temperature: Gradually and carefully increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Reagent Purity: Ensure the 5-nitro-1H-indole is pure and dry. Impurities can interfere with the reaction.

Issue 2: Formation of Side Products

  • Question: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Several side reactions can occur during the Boc protection of 5-nitro-1H-indole.

    Potential Side Products and Mitigation Strategies:

Side ProductPotential CauseMitigation Strategy
Di-Boc Protected Indole Excess Boc₂O, prolonged reaction time, or highly reactive conditions.Use a controlled stoichiometry of Boc₂O (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Decomposition Products The N-H of 5-nitroindole is acidic due to the electron-withdrawing nitro group. Strong bases, especially at elevated temperatures, can lead to decomposition of the starting material or product.[2]Use a milder base such as triethylamine with catalytic DMAP, or if using a strong base like NaH, maintain a low temperature.
5-Nitroindole Dimer Under strongly basic conditions, the deprotonated indole can potentially react with another molecule of 5-nitroindole, although this is less common in the presence of an acylating agent. A similar dimer has been observed as a by-product under basic conditions (KOH in DMF).[3]Use a non-nucleophilic base and add the Boc₂O promptly after deprotonation. Avoid excessively high temperatures.
tert-Butanol This is a standard byproduct of the reaction between Boc₂O and the nucleophile.[4]This byproduct is typically removed during aqueous work-up and purification (e.g., flash chromatography).

Issue 3: Difficult Purification

  • Question: I am having trouble purifying the final product, this compound. What are some common challenges and solutions?

  • Answer: Purification can be challenging due to the presence of unreacted starting material, side products, and excess reagents.

    Purification Troubleshooting:

    • Removal of Excess Boc₂O: If a significant amount of unreacted Boc₂O remains, it can co-elute with the product. After the reaction is complete, a nucleophilic amine like N,N-dimethylethylenediamine can be added to quench the excess Boc₂O, forming a more polar urea derivative that is easier to separate.

    • Chromatography:

      • Solvent System: Use a gradient elution in your flash column chromatography. A common solvent system is a mixture of ethyl acetate and hexane (or petroleum ether). Start with a low polarity mixture and gradually increase the polarity to effectively separate the less polar product from the more polar unreacted 5-nitro-1H-indole.

      • Silica Gel: Ensure you are using an appropriate amount of silica gel for the amount of crude product being purified.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of a base in the Boc protection of 5-nitro-1H-indole?

    • A1: A base, such as triethylamine (TEA) or sodium hydride (NaH), is used to deprotonate the N-H of the indole ring.[5] This increases the nucleophilicity of the nitrogen atom, facilitating its attack on the electrophilic carbonyl carbon of the Boc anhydride (Boc₂O).

  • Q2: Can I perform this reaction without a base?

    • A2: While some Boc protections can proceed without a base, it is generally not recommended for poorly nucleophilic amines like indoles.[1] The reaction would likely be extremely slow or may not proceed at all.

  • Q3: How do I monitor the progress of the reaction?

    • A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (5-nitro-1H-indole). The product, this compound, will be less polar and should have a higher Rf value than the starting material.

  • Q4: Is 5-nitro-1H-indole stable under the reaction conditions?

    • A4: 5-nitro-1H-indole is generally stable under normal conditions. However, it can be sensitive to strong bases and high temperatures, which may lead to decomposition.[2][6] Therefore, it is crucial to control the reaction conditions carefully.

Experimental Protocols

Key Experiment: N-Boc Protection of 5-nitro-1H-indole

Method 1: Using Triethylamine and DMAP

  • Preparation: To a solution of 5-nitro-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Reagent Addition: To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

Method 2: Using Sodium Hydride

  • Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.

  • Deprotonation: Add a solution of 5-nitro-1H-indole (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30-60 minutes.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway A 5-Nitro-1H-indole C This compound (Desired Product) A->C Base (e.g., TEA, NaH) Catalyst (e.g., DMAP) Solvent (e.g., THF, DCM) B Di-tert-butyl dicarbonate (Boc)₂O B->C

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Start 5-Nitro-1H-indole + (Boc)₂O Product Desired Product Start->Product Main Reaction Side1 Di-Boc Protected Indole Start->Side1 Excess (Boc)₂O Side2 Decomposition Products Start->Side2 Strong Base / High Temp. Side3 5-Nitroindole Dimer Start->Side3 Strong Base

Caption: Potential side reactions during the Boc protection of 5-nitro-1H-indole.

Troubleshooting_Workflow Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes SideProducts Side Products Formed Start->SideProducts No CheckBase Use stronger base (NaH) or add catalyst (DMAP) Incomplete->CheckBase CheckStoich Control (Boc)₂O stoichiometry (1.1-1.2 eq.) SideProducts->CheckStoich CheckTemp Use milder conditions (lower temp, milder base) SideProducts->CheckTemp Monitor Monitor reaction by TLC CheckBase->Monitor CheckStoich->Monitor CheckTemp->Monitor

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl 5-nitro-1H-indole-1-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for the column chromatography of this compound?

A typical and effective eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane.[1] The polarity of the mixture should be optimized based on Thin Layer Chromatography (TLC) analysis to achieve good separation.

Q2: What is a target Rf value I should aim for on TLC before running the column?

A good target Rf (retention factor) value for the desired compound on a TLC plate is typically between 0.2 and 0.4. This generally provides a good balance between resolution and elution time on the column. For a structurally similar compound, an Rf of 0.27 was observed using a petroleum ether/ethyl acetate (2:1) system, which can be a useful starting point for your optimization.

Q3: Is this compound stable on silica gel?

The N-Boc (tert-butyloxycarbonyl) protecting group can be sensitive to acidic conditions and may be cleaved by the slightly acidic nature of silica gel, especially with prolonged exposure.[2][3][4] It is advisable to use silica gel with a neutral pH if available and to carry out the chromatography as efficiently as possible to minimize contact time.

Q4: How can I visualize the compound on a TLC plate and in the collected fractions if it is colorless?

Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[5]

Q5: What are common impurities I might encounter?

Common impurities can include unreacted starting material (N-Boc-indole), other positional isomers if the nitration was not perfectly regioselective, and potentially the de-protected 5-nitroindole if the N-Boc group is cleaved during the reaction or purification.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of Compound from Impurities Inappropriate eluent polarity.Optimize the eluent system using TLC. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may improve separation.
Overloading the column with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is to use 1g of crude material for every 20-40g of silica gel.
Compound is not Eluting from the Column The eluent system is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol can be added to the eluent system, but be cautious as it can dissolve some silica gel.[6]
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[7] Consider using a different stationary phase like neutral alumina.
Compound Elutes too Quickly (with the solvent front) The eluent system is too polar.Decrease the polarity of the eluent system. Start with a higher ratio of the non-polar solvent (e.g., hexane or petroleum ether).
Streaking or Tailing of the Compound Spot on TLC/Column The compound is interacting too strongly with the stationary phase.Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape. However, be mindful of the stability of the N-Boc group in acidic conditions.
The sample is not fully dissolved when loaded onto the column.Ensure the sample is fully dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading. If solubility is an issue, consider dry loading the sample.[8]
Loss of the N-Boc Protecting Group The silica gel is too acidic.Use neutral silica gel or deactivate the silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent before packing the column.
Prolonged exposure to the stationary phase.Run the column as quickly as feasible without compromising separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Eluent System:

  • Based on TLC analysis, prepare an appropriate eluent system of ethyl acetate and petroleum ether (or hexane). A starting point could be a 1:4 or 1:3 mixture of ethyl acetate to petroleum ether.

  • Prepare a sufficient volume of the eluent for the entire purification process.

2. Packing the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add this solution to the top of the silica gel bed using a pipette.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • If using a gradient elution, gradually increase the proportion of ethyl acetate in the eluent mixture.

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the fractions containing the pure this compound.

6. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Summary

ParameterValueNotes
Stationary Phase Silica GelStandard grade, 60-120 mesh or 230-400 mesh.
Mobile Phase Ethyl Acetate / Petroleum EtherThe ratio should be optimized based on TLC.
Typical Rf ~0.2-0.4In the optimized eluent system.
Visualization UV light (254 nm)Compound appears as a dark spot on a fluorescent TLC plate.[5]

Troubleshooting Workflow

Troubleshooting_Column_Chromatography start Start Purification tlc Run TLC to Determine Eluent System start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions poor_sep Poor Separation? monitor_fractions->poor_sep combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate boc_loss Loss of N-Boc Group? evaporate->boc_loss end_product Pure Product no_elution Compound Not Eluting? poor_sep->no_elution No optimize_eluent Optimize Eluent Polarity (TLC) poor_sep->optimize_eluent Yes gradient Use Gradient Elution poor_sep->gradient If still poor fast_elution Compound Elutes Too Fast? no_elution->fast_elution No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes streaking Streaking/Tailing? fast_elution->streaking No decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity Yes streaking->combine_pure No dry_load Use Dry Loading streaking->dry_load Yes boc_loss->end_product No neutral_silica Use Neutral Silica Gel or Deactivate boc_loss->neutral_silica Yes optimize_eluent->tlc gradient->run_column increase_polarity->run_column decrease_polarity->run_column dry_load->load_sample neutral_silica->pack_column

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 5-nitro-1H-indole-1-carboxylate, focusing on strategies to overcome its poor solubility in reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nitroaromatic compound that typically exhibits low solubility in non-polar organic solvents and is practically insoluble in water. Its solubility is generally moderate in polar aprotic solvents. For related nitroindole compounds, solvents such as acetone, dichloromethane, ethyl acetate, and methanol have been found to be effective.[1] However, achieving a high concentration for reaction purposes can still be challenging.

Q2: Why is this compound poorly soluble in many common solvents?

A2: The poor solubility arises from a combination of factors. The planar, aromatic indole core contributes to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. The highly polar nitro group (-NO2) and the bulky, non-polar tert-butoxycarbonyl (Boc) group create a molecule with distinct polar and non-polar regions, which can complicate solvation in a single solvent.

Q3: What are the initial recommended solvents for dissolving this compound for a reaction?

A3: Based on protocols for similar nitroindole derivatives, good starting points for solvent screening include:

  • Dichloromethane (DCM): Often used in syntheses involving indole compounds.

  • Acetonitrile (ACN): Has been successfully used as a solvent for reactions involving substituted indoles.[2]

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): These are strong polar aprotic solvents that can often dissolve poorly soluble compounds, but they can also be difficult to remove and may interfere with certain reagents.

  • Tetrahydrofuran (THF): A common solvent in organic synthesis that can be effective, sometimes in combination with other solvents.

Q4: Can heating the reaction mixture improve solubility?

A4: Yes, increasing the temperature will generally increase the solubility of the compound. However, it is crucial to consider the thermal stability of this compound and other reactants in your specific reaction. The Boc protecting group can be susceptible to cleavage under acidic conditions, which can be exacerbated at higher temperatures. Always conduct a small-scale test to ensure that heating does not lead to degradation.

Troubleshooting Guide for Poor Solubility

If you are encountering issues with the solubility of this compound during your experiments, consult the following troubleshooting guide.

Problem Probable Cause Recommended Solution
Compound does not dissolve in the chosen solvent at room temperature. The solvent is not a good match for the compound's polarity.1. Solvent Screening: Test solubility in a range of solvents with varying polarities (see Table 1). 2. Co-solvent System: Use a mixture of solvents. For example, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like DCM or THF to improve solubility. 3. Increase Temperature: Gently warm the mixture while stirring to see if the compound dissolves.
Compound precipitates out of solution when a reagent is added. The added reagent changes the polarity of the solvent mixture, reducing the solubility of the starting material.1. Change the Order of Addition: Dissolve the this compound completely before adding the reagent. 2. Slow Addition: Add the reagent dropwise to the solution of the indole to maintain a more consistent solvent environment. 3. Use a More Robust Solvent System: Switch to a solvent or co-solvent system where the compound has higher solubility to begin with.
Reaction is slow or incomplete, likely due to poor solubility. A significant portion of the starting material is not in solution and therefore unavailable to react.1. Increase Reaction Temperature: If thermally stable, heating the reaction can increase both solubility and reaction rate. 2. Use a Larger Volume of Solvent: While not always ideal, increasing the solvent volume can help to dissolve more of the starting material. 3. Consider a Phase-Transfer Catalyst: If the reaction involves an aqueous phase, a phase-transfer catalyst can help bring the reactants together. 4. Mechanical Stirring: Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved portions of the starting material.
Product is difficult to purify due to residual starting material. Incomplete reaction due to solubility issues.1. Optimize Reaction Conditions: Address the solubility of the starting material using the steps above to drive the reaction to completion. 2. Recrystallization: If the product has different solubility properties, recrystallization can be an effective purification method. For example, dissolving the crude product in a hot solvent and allowing it to cool slowly can yield pure crystals.
Table 1: Recommended Solvents for Initial Solubility Screening
SolventPolarity IndexGeneral UsefulnessNotes
Dichloromethane (DCM)3.1HighGood starting point for many reactions.
Acetonitrile (ACN)5.8HighEffective for a range of reactions, including nitration of indoles.[2]
Ethyl Acetate (EtOAc)4.4MediumUseful for both reactions and chromatography.
Tetrahydrofuran (THF)4.0Medium-HighCan be a good choice, especially in mixtures.
Acetone5.1MediumA polar aprotic solvent that can be effective.
N,N-Dimethylformamide (DMF)6.4High (with caution)Excellent solvating power, but high boiling point and potential for side reactions.
Dimethyl Sulfoxide (DMSO)7.2High (with caution)Very strong solvent, but can be difficult to remove and may interfere with some reagents.

Experimental Protocol: Example Reaction with Solubility Considerations

This section provides a detailed methodology for a representative reaction, highlighting steps taken to address the poor solubility of this compound.

Reaction: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol assumes the starting material is a brominated or iodinated version of this compound.

Materials:

  • Halogenated this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Dissolving the Starting Material:

    • To a round-bottom flask, add the halogenated this compound (1.0 eq) and the arylboronic acid (1.2 eq).

    • Add the 1,4-dioxane and begin stirring.

    • Gently warm the mixture to 40-50 °C to aid in the dissolution of the indole starting material. Observe for complete dissolution before proceeding. If solubility remains poor, a small amount of DMF can be added as a co-solvent.

  • Reaction Setup:

    • Once the starting materials are dissolved, add the base (2.0 eq) and the palladium catalyst (0.05 eq).

    • Add the required volume of water to the reaction mixture.

    • Fit the flask with a reflux condenser and purge the system with nitrogen or argon for 10-15 minutes.

  • Running the Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. Due to the initial heating to dissolve the starting material, the reaction should proceed more smoothly.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility Workflow start Problem: Poor Solubility of this compound solvent Is the compound dissolving in the chosen solvent? start->solvent heat Try gentle heating (check thermal stability) solvent->heat No reaction_issue Is the reaction slow or incomplete? solvent->reaction_issue Yes cosolvent Use a co-solvent system (e.g., DCM/DMF) heat->cosolvent new_solvent Screen alternative solvents (see Table 1) cosolvent->new_solvent new_solvent->reaction_issue fail Consult further literature for specific reaction new_solvent->fail increase_temp Increase reaction temperature reaction_issue->increase_temp Yes success Problem Resolved reaction_issue->success No (Reaction is proceeding well) more_solvent Increase solvent volume increase_temp->more_solvent more_solvent->success

Caption: A workflow diagram for troubleshooting poor solubility issues.

Experimental_Workflow General Experimental Workflow A 1. Add Reactants to Flask B 2. Add Solvent & Stir A->B C 3. Gentle Warming to Dissolve B->C D 4. Add Catalyst & Base C->D E 5. Heat to Reaction Temperature D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Work-up & Extraction F->G H 8. Purification G->H

Caption: A generalized experimental workflow highlighting the dissolution step.

References

Preventing decomposition of Tert-butyl 5-nitro-1H-indole-1-carboxylate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 5-nitro-1H-indole-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The primary modes of decomposition for this compound involve the cleavage of the tert-butoxycarbonyl (Boc) protecting group and undesired reactions of the nitro group. The Boc group is highly susceptible to acidic conditions, leading to its removal and the formation of a reactive tert-butyl cation that can cause side reactions.[1] The nitro group can be sensitive to certain reducing agents and high temperatures.

Q2: Under what conditions is the Boc group on this compound unstable?

A2: The Boc group is most notably unstable under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[2] Additionally, the electron-withdrawing nature of the 5-nitro group can increase the lability of the Boc group, making it susceptible to cleavage even under mildly acidic or some basic conditions, particularly at elevated temperatures.[3] While generally stable to bases, cleavage can occur in the presence of strong bases or with prolonged heating.[4]

Q3: Can I perform a Suzuki-Miyaura coupling on a molecule with a nitro group and a Boc-protected indole?

A3: Yes, Suzuki-Miyaura coupling reactions are feasible. However, the basic conditions typically employed can pose a risk to the stability of the Boc group, especially with the activating effect of the nitro group.[3] Careful selection of a milder base, a suitable palladium catalyst, and optimized reaction temperature is crucial to prevent deprotection and other side reactions.

Q4: What are the best practices for storing this compound?

A4: To ensure stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is recommended. Avoid exposure to strong acids, bases, and high temperatures.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

This guide addresses common issues encountered during palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with this compound derivatives.

Problem 1: Low or No Conversion of Starting Material

  • Possible Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst. Ensure proper storage of the catalyst under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition.[3]

  • Possible Cause: Insufficient reaction temperature.

    • Solution: Gradually increase the reaction temperature. If using solvents like dioxane or DMF, temperatures can be raised to 100-120°C.[3]

  • Possible Cause: Poor quality of reagents or solvent.

    • Solution: Use anhydrous solvents and ensure the boronic acid or ester is pure.

Problem 2: Significant Formation of Homocoupling Byproduct

  • Possible Cause: Presence of oxygen in the reaction mixture.

    • Solution: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

  • Possible Cause: Suboptimal stoichiometry.

    • Solution: Use a slight excess of the boronic acid or ester (typically 1.2 to 1.5 equivalents) to favor the cross-coupling pathway.[3]

Problem 3: Decomposition of Starting Material or Product (Loss of Boc group)

  • Possible Cause: Base is too strong or reaction temperature is too high.

    • Solution: The electron-withdrawing nitro group can make the Boc group labile.[3] Switch to a milder base. See the table below for a comparison of reaction conditions. Consider lowering the reaction temperature and extending the reaction time.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

BaseSolvent SystemTemperature (°C)Observations
K₂CO₃Dioxane/Water80-100Commonly used, but can lead to some deprotection.[5]
Cs₂CO₃Dioxane100Generally provides good yields, but can be strongly basic.[5]
K₃PO₄Toluene100-110Often effective, may require anhydrous conditions.
NaHCO₃DME/Water85A milder option that can help preserve the Boc group.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound derivative (1.0 equiv.), the boronic acid or ester (1.3 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1).

  • Purge the vessel with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Heat the reaction mixture at 80-90°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualization: Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Start Suzuki Reaction check_conversion Low or No Conversion? start->check_conversion check_homocoupling Homocoupling Observed? check_conversion->check_homocoupling No catalyst 1. Check Catalyst Activity 2. Increase Temperature 3. Verify Reagent Quality check_conversion->catalyst Yes check_decomposition Decomposition (Boc Loss)? check_homocoupling->check_decomposition No degas 1. Improve Degassing 2. Adjust Stoichiometry check_homocoupling->degas Yes success Successful Coupling check_decomposition->success No milder_conditions 1. Use Milder Base (e.g., K3PO4) 2. Lower Temperature check_decomposition->milder_conditions Yes catalyst->start Re-run degas->start Re-run milder_conditions->start Re-run

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Reduction of the Nitro Group

This guide provides solutions for the selective reduction of the 5-nitro group while preserving the N-Boc protecting group.

Problem 1: Cleavage of the Boc Group During Nitro Reduction

  • Possible Cause: Use of acidic reduction conditions.

    • Solution: Catalytic hydrogenation with catalysts like Pd/C is often performed in acidic media, which will cleave the Boc group. Opt for neutral or basic reduction conditions.

  • Possible Cause: Harsh reducing agents.

    • Solution: Some strong reducing agents can affect the stability of the Boc group. Choose a milder and more selective reducing system.

Table 2: Reagents for Selective Nitro Group Reduction

ReagentSolventConditionsOutcome on Boc Group
H₂, Pd/CMethanol/HClRoom Temp, 1 atmCleaved
SnCl₂·2H₂OEthanolRefluxGenerally preserved
Fe powder / NH₄ClEthanol/WaterRefluxGenerally preserved
Sodium Dithionite (Na₂S₂O₄)THF/WaterRoom TempPreserved
NiCl₂ / NaBH₄Methanol0°C to Room TempPreserved, can be part of a one-pot reduction and protection.[1][6]

Experimental Protocol: Selective Nitro Reduction with Tin(II) Chloride

  • Dissolve this compound (1.0 equiv.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Basify the solution with a saturated aqueous solution of sodium bicarbonate until a pH of ~8 is reached.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Tert-butyl 5-amino-1H-indole-1-carboxylate by flash column chromatography.

Visualization: Nitro Reduction Pathways

Nitro_Reduction cluster_acidic Acidic Conditions cluster_neutral Neutral/Mild Conditions start Tert-butyl 5-nitro-1H-indole-1-carboxylate acidic_reagent H2, Pd/C (in acidic media) start->acidic_reagent neutral_reagent SnCl2*2H2O or Fe/NH4Cl start->neutral_reagent deprotected_amine 5-aminoindole (Boc Cleaved) acidic_reagent->deprotected_amine boc_protected_amine Tert-butyl 5-amino-1H-indole-1-carboxylate (Boc Preserved) neutral_reagent->boc_protected_amine

Caption: Reaction outcomes for nitro group reduction under different conditions.

References

Optimizing reaction conditions for the reduction of the nitro group

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the reduction of nitro groups to amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing an aromatic nitro group?

A1: The most prevalent methods for reducing nitroarenes fall into three main categories:

  • Catalytic Hydrogenation: This is often the method of choice and typically employs a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂).[1][2] Transfer hydrogenation, which uses a hydrogen donor like hydrazine or formic acid in place of H₂ gas, is also a very common and practical alternative.[3][4][5]

  • Metal-Mediated Reductions: These classic methods use easily oxidized metals in the presence of an acid.[3] Common combinations include Iron (Fe) with hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), Tin (Sn) or Tin(II) chloride (SnCl₂) with HCl, and Zinc (Zn) with acetic acid or HCl.[1][3][6][7] The Fe/NH₄Cl system is often preferred as it is milder and avoids the formation of problematic gelatinous tin salts during work-up.[7]

  • Stoichiometric Reductions with Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) can be effective, particularly when acidic or catalytic hydrogenation conditions are not compatible with the substrate.[1][8]

Q2: How do I choose the most suitable reducing agent for my specific molecule?

A2: The choice of reagent is critical and depends primarily on the other functional groups present in your molecule (chemoselectivity). Catalytic hydrogenation with Pd/C is very efficient but can also reduce other groups like alkenes, alkynes, and some carbonyls, and can cause dehalogenation.[1][9][10] Metal/acid reductions, such as Fe/AcOH or SnCl₂, are often milder and more selective for the nitro group in the presence of other reducible moieties.[1] The "Troubleshooting Chemoselectivity" section below provides a detailed guide for various functional groups.

Q3: What are the primary safety concerns associated with nitro group reductions?

A3: Most reductions of nitro compounds are highly exothermic and require careful monitoring and control to ensure safe operation, especially during scale-up.[11] Catalytic hydrogenations involving hydrogen gas carry risks associated with handling a flammable gas under pressure. The use of pyrophoric catalysts like Raney Nickel also requires specific handling procedures. Reagents like sodium dithionite can be unstable, and their decomposition temperature can be significantly lowered in the presence of organic solvents.[8]

Q4: How can I monitor the progress of the reaction?

A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and effective way to observe the disappearance of the starting material (nitro compound) and the appearance of the product (amine). Staining with an appropriate agent may be necessary to visualize the spots. LC-MS provides more definitive information on the conversion and can help identify any intermediates or side products.

Q5: What is a typical work-up procedure for a metal/acid reduction?

A5: After the reaction is complete, the mixture is typically filtered to remove the metal catalyst or unreacted metal. If an acid like HCl was used, the resulting amine will be in its protonated salt form (e.g., anilinium chloride).[6][12] To isolate the free amine, the acidic solution is neutralized by adding a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the solution is basic.[6][12][13] The free amine can then be extracted into an organic solvent. For reductions using Sn or SnCl₂, the work-up can be complicated by the formation of tin-salt waste, which can be gelatinous and difficult to handle.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Incomplete Reaction or Low Yield

An incomplete reaction is one of the most common issues. The following workflow can help diagnose the root cause.

G start Incomplete Reaction or Low Yield catalytic Using Catalytic Hydrogenation? start->catalytic Yes metal Using Metal/Acid or Stoichiometric Reagent? start->metal No catalyst_poisoned Is catalyst poisoned or inactive? catalytic->catalyst_poisoned reagent_quality Is reagent fresh and of sufficient stoichiometry? metal->reagent_quality sol_catalyst Solution: Use fresh catalyst. Increase catalyst loading. Purify starting materials/solvents. catalyst_poisoned->sol_catalyst Yes pressure_temp Are H₂ pressure and temperature adequate? catalyst_poisoned->pressure_temp No sol_pressure Solution: Increase H₂ pressure. Increase reaction temperature. pressure_temp->sol_pressure Yes solubility Is substrate fully dissolved? pressure_temp->solubility No sol_reagent Solution: Use fresh reagent. Increase molar equivalents. reagent_quality->sol_reagent Yes metal_activation Does metal require activation? reagent_quality->metal_activation No sol_activation Solution: Activate metal in situ (e.g., Fe with dilute HCl). metal_activation->sol_activation Yes metal_activation->solubility No sol_solubility Solution: Change solvent. Use a co-solvent (e.g., THF, EtOH). Increase temperature. solubility->sol_solubility No

Caption: Troubleshooting workflow for incomplete nitro group reduction.

  • Catalyst Activity: For catalytic hydrogenations, the catalyst (e.g., Pd/C, Raney Ni) can be deactivated or "poisoned" by impurities like sulfur compounds.[10] Ensure starting materials and solvents are pure, or consider using a fresh batch or higher loading of the catalyst.[10]

  • Reagent Stoichiometry and Quality: Ensure that stoichiometric reagents like SnCl₂, Fe, or Na₂S₂O₄ are fresh and used in sufficient molar excess.

  • Solubility: Poor solubility of the substrate can significantly slow down the reaction rate. For very hydrophobic compounds, consider using solvents like THF or adding a protic co-solvent such as ethanol or acetic acid, which can aid hydrogenation.[14]

  • Reaction Conditions: Some sterically hindered or electron-rich nitroarenes may require more forcing conditions. For catalytic hydrogenations, this could mean increasing the hydrogen pressure or reaction temperature.[14] For metal-based reductions, increasing the temperature or activating the metal surface (e.g., with dilute acid) can be effective.[15]

Problem 2: Lack of Chemoselectivity - Reduction of Other Functional Groups

Achieving selectivity is a primary challenge when other reducible groups are present. The key is to select a reagent system that preferentially reduces the nitro group.

G start Start: Identify sensitive functional groups in substrate halogen Halogen (Cl, Br, I)? start->halogen carbonyl Ketone or Aldehyde? halogen->carbonyl No sol_halogen Use: Raney Ni/H₂, Sulfided Pt/C, SnCl₂, Fe/HCl, Fe/NH₄Cl Avoid: Pd/C with H₂ halogen->sol_halogen Yes alkene Alkene or Alkyne? carbonyl->alkene No sol_carbonyl Use: SnCl₂·2H₂O, Fe/HCl, Fe/NH₄Cl Avoid: Harsh hydride reagents carbonyl->sol_carbonyl Yes ester Ester or Amide? alkene->ester No sol_alkene Use: SnCl₂, Fe/HCl, Na₂S Avoid: Standard catalytic hydrogenation (H₂/Pd/C) alkene->sol_alkene Yes nitrile Nitrile? ester->nitrile No sol_ester Use: H₂/Pd/C, SnCl₂, Fe/NH₄Cl, NaBH₄/FeCl₂ Avoid: LiAlH₄ ester->sol_ester Yes sol_nitrile Use: SnCl₂·2H₂O, Fe/CaCl₂ Avoid: Conditions that reduce nitriles (e.g., high pressure H₂) nitrile->sol_nitrile Yes G A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N=N-Ar (Azo) Ar-N=N(O)-Ar (Azoxy) B->E Condensation Reactions D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ C->E Condensation Reactions

References

Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of Tert-butyl 5-nitro-1H-indole-1-carboxylate. The following troubleshooting advice and frequently asked questions (FAQs) will help identify and resolve common issues during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of this compound often slow or incomplete under standard acidic conditions (e.g., TFA in DCM)?

The primary reason for the difficulty in deprotecting this substrate is the strong electron-withdrawing nature of the nitro group at the 5-position of the indole ring. This effect deactivates the indole nitrogen, making the N-Boc group more resistant to acid-catalyzed cleavage (acidolysis) compared to electron-rich or neutral indole systems.[1] Consequently, standard conditions may not be sufficient to achieve complete and timely deprotection.

Q2: What analytical techniques can I use to monitor the progress of the deprotection reaction?

To effectively monitor the reaction, several analytical methods can be employed:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected 5-nitro-1H-indole product is typically more polar than the Boc-protected starting material and will exhibit a lower Rf value.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment by tracking the disappearance of the starting material's mass peak and the appearance of the product's expected mass peak.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the tert-butyl group protons, which is typically found around 1.4 ppm.[2]

Q3: Are there alternative, non-acidic methods for deprotecting this compound?

Yes, for acid-sensitive substrates or when acidic conditions prove ineffective, several alternative methods can be considered:

  • Basic Conditions: Given that the indole proton is acidic, especially with an electron-withdrawing group present, basic conditions can be employed. Reagents like sodium methoxide (NaOMe) in methanol or potassium carbonate in aqueous methanol have been shown to be effective for deprotecting N-Boc indoles.[1][3][4]

  • Thermal Deprotection: Heating the substrate in a suitable solvent can induce thermolytic cleavage of the Boc group. Solvents such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at reflux are effective, and the reaction can be significantly accelerated with microwave assistance.[1][5]

  • Mild Acidic Conditions with Oxalyl Chloride: A mixture of oxalyl chloride in methanol provides a mild method for deprotection at room temperature.[1][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or Incomplete Reaction with Standard TFA/DCM The 5-nitro group deactivates the N-Boc group, making it more resistant to acidolysis.[1]Increase the concentration of TFA, elevate the reaction temperature (e.g., to 40 °C), or switch to a stronger acid system like 4M HCl in dioxane.[1][7] For a more significant change, consider thermolytic deprotection in refluxing TFE or HFIP, which can be enhanced by microwave irradiation.[1][5]
Significant Side Product Formation or Decomposition The 5-nitroindole core or other functional groups on the molecule are sensitive to strong acid. The indole nucleus itself can be unstable under highly acidic conditions.[1]Switch to a milder, basic deprotection method. A catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature is highly selective for the N-Boc group on indoles.[1] Alternatively, consider using oxalyl chloride in methanol for a mild deprotection.[1][6]
Both N-Boc and Another Acid-Labile Group (e.g., t-butyl ester) are Cleaved Standard acidic conditions are not selective enough for your substrate.Employ basic conditions like catalytic NaOMe in methanol, which often leaves ester-based functional groups intact.[1]

Comparative Data on Deprotection Methods

The following table summarizes various conditions that can be applied for the deprotection of N-Boc protected indoles, which can be adapted for this compound.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
TFA/DCM General N-Boc Amines20-50% TFA in DCM, 0 °C to RT1-2 hVariable[8]
HCl in Dioxane General N-Boc Amines4M HCl in 1,4-dioxane, RT1-4 hVariable[8]
Sodium Methoxide N-Boc-7-nitroindoleCatalytic NaOMe in dry methanol, RT15-60 minHigh[1]
Thermal (Microwave) N-Boc IndolesTFE or HFIP, Reflux (Microwave)< 15 minQuantitative[5]
Oxalyl Chloride/Methanol Aromatic N-Boc Amines(COCl)₂ (3 equiv.), Methanol, RT1-4 h>70%[6]

Experimental Protocols

Protocol 1: Deprotection using Sodium Methoxide in Methanol
  • Dissolve the this compound in dry methanol (approximately 0.1 M concentration).

  • Add a catalytic amount of sodium methoxide (NaOMe), typically 0.1 to 0.2 equivalents. This can be from a commercial solution or freshly prepared.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is often complete within 15-60 minutes.

  • Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Thermal Deprotection in Refluxing TFE or HFIP
  • Dissolve the this compound in either 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

  • Heat the solution to reflux. For faster reaction, a microwave reactor can be used.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the deprotected product.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • In a dry round-bottom flask, dissolve the this compound (1 equivalent) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution.

  • Continue stirring at room temperature for 1-4 hours, depending on the substrate, while monitoring the reaction by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.[2]

Visualizations

G start Incomplete Boc Deprotection of This compound check_conditions Standard Conditions Used? (e.g., TFA/DCM at RT) start->check_conditions increase_acid Increase Acid Strength/Concentration (e.g., 50% TFA or 4M HCl/dioxane) check_conditions->increase_acid Yes check_decomposition Decomposition or Side Products Observed? check_conditions->check_decomposition No increase_temp Increase Reaction Temperature (e.g., to 40°C) increase_acid->increase_temp Still Incomplete increase_acid->check_decomposition increase_temp->check_decomposition milder_acid Use Milder Acidic Conditions (e.g., Oxalyl Chloride/MeOH) check_decomposition->milder_acid Yes basic_deprotection Switch to Basic Deprotection (e.g., cat. NaOMe in MeOH) check_decomposition->basic_deprotection Yes thermal_deprotection Consider Thermal Deprotection (e.g., Reflux in TFE/HFIP, Microwave) check_decomposition->thermal_deprotection Yes success Successful Deprotection milder_acid->success basic_deprotection->success thermal_deprotection->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

ReactionPathway starting_material This compound intermediate Carbamic Acid Intermediate (Unstable) starting_material->intermediate + Reagent reagent Deprotection Reagent (e.g., H+, Base, or Heat) product 5-Nitro-1H-indole intermediate->product byproduct1 Isobutylene intermediate->byproduct1 byproduct2 Carbon Dioxide intermediate->byproduct2

Caption: Boc deprotection reaction pathway.

References

Characterization of impurities in Tert-butyl 5-nitro-1H-indole-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate. The information is designed to help identify and characterize common impurities that may arise during this synthetic process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Incomplete reaction - Presence of unreacted 5-nitro-1H-indole in the final product.

  • Symptom: HPLC analysis shows a peak corresponding to the starting material, 5-nitro-1H-indole. TLC analysis shows a persistent spot corresponding to the starting material.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Boc-anhydride Increase the molar equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to 1.1-1.2 equivalents.
Short Reaction Time Extend the reaction time and monitor the progress by TLC until the starting material spot is minimal or absent.
Ineffective Base/Catalyst If using a mild base like triethylamine (TEA), consider switching to a more effective catalyst such as 4-(dimethylamino)pyridine (DMAP) used in catalytic amounts. For a more robust reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the indole prior to the addition of (Boc)₂O, typically at a reduced temperature (e.g., 0 °C) to control reactivity.[1]
Poor Solubility of Starting Material Ensure the chosen solvent (e.g., THF, DCM) completely dissolves the 5-nitro-1H-indole. Gentle warming or sonication may aid dissolution before adding the reagents.
Inefficient Purification Optimize the column chromatography conditions, such as the solvent gradient, to ensure a clear separation of the product from the starting material.[1]

Issue 2: Formation of a Di-Boc protected impurity.

  • Symptom: A new, less polar spot appears on the TLC plate. Mass spectrometry analysis shows a peak corresponding to the molecular weight of di-Boc-5-nitro-1H-indole.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Boc-anhydride Avoid using a large excess of (Boc)₂O. Maintain a stoichiometry of 1.1-1.2 equivalents.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction once the starting material is consumed to avoid over-protection.
High Reaction Temperature Perform the reaction at room temperature or below to minimize the formation of this side product.

Issue 3: Presence of isomeric nitro-indole impurities (e.g., 3-nitro, 6-nitro, or dinitro species).

  • Symptom: HPLC or LC-MS analysis reveals peaks with the same mass as the desired product or a dinitrated product, but with different retention times. NMR spectroscopy may show complex aromatic signals.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Side reactions during nitration of the indole precursor If synthesizing the 5-nitro-1H-indole starting material, avoid harsh acidic conditions (e.g., concentrated nitric and sulfuric acids) which can lead to polymerization and the formation of multiple isomers.[2][3] Consider using milder, non-acidic nitrating agents like benzoyl nitrate.[2]
Instability of the starting material Ensure the purity of the 5-nitro-1H-indole starting material before use. Isomeric impurities in the starting material will be carried through the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most frequently encountered impurities are typically unreacted 5-nitro-1H-indole starting material, and a di-Boc protected 5-nitro-1H-indole species resulting from over-protection.[1] Depending on the purity of the starting material, other nitro-indole isomers could also be present.

Q2: How can I best monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any non-polar impurities. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Q3: What analytical techniques are recommended for characterizing the impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-performance liquid chromatography (HPLC) is ideal for determining the purity of the product and quantifying impurities.[4] Liquid chromatography-mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of the impurities.[5] For structural elucidation of unknown impurities, nuclear magnetic resonance (NMR) spectroscopy is the most powerful tool.[1]

Q4: What are the expected ¹H NMR signals for the desired product, this compound?

A4: The ¹H NMR spectrum of the product is expected to show a characteristic singlet for the nine protons of the tert-butyl group (Boc) at approximately 1.7 ppm. The aromatic protons on the indole ring will appear in the aromatic region, with shifts influenced by the electron-withdrawing nitro group and the Boc group.

Q5: Can the 5-nitro group interfere with the Boc protection reaction?

A5: The electron-withdrawing nature of the 5-nitro group decreases the nucleophilicity of the indole nitrogen, which can make the Boc protection reaction slower compared to an unsubstituted indole. This may necessitate the use of a stronger base or a catalyst like DMAP to facilitate the reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-Boc protection of substituted indoles.[1]

  • To a solution of 5-nitro-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: HPLC Method for Purity Analysis

This is a general HPLC method that can be optimized for specific instrumentation and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

Mandatory Visualization

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_characterization Characterization start Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate tlc_hplc TLC/HPLC Analysis start->tlc_hplc unreacted_sm Unreacted Starting Material? tlc_hplc->unreacted_sm other_impurities Other Impurities? unreacted_sm->other_impurities No optimize_reaction Optimize Reaction Conditions: - Increase reagent stoichiometry - Extend reaction time - Change base/catalyst unreacted_sm->optimize_reaction Yes di_boc Di-Boc Impurity? other_impurities->di_boc Yes lcms_nmr LC-MS & NMR Analysis other_impurities->lcms_nmr No isomeric Isomeric Impurities? di_boc->isomeric No adjust_stoichiometry Adjust (Boc)₂O Stoichiometry & Monitor Reaction Time di_boc->adjust_stoichiometry Yes check_sm_purity Check Starting Material Purity & Synthesis Conditions isomeric->check_sm_purity isomeric->lcms_nmr No optimize_purification Optimize Purification optimize_reaction->optimize_purification optimize_purification->tlc_hplc adjust_stoichiometry->optimize_purification check_sm_purity->optimize_purification

Caption: Troubleshooting workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Pathways cluster_products Products & Impurities indole 5-Nitro-1H-indole reaction_node Boc Protection Reaction indole->reaction_node boc2o (Boc)₂O boc2o->reaction_node base Base/Catalyst base->reaction_node product Tert-butyl 5-nitro- 1H-indole-1-carboxylate reaction_node->product Desired Pathway unreacted Unreacted 5-Nitro-1H-indole reaction_node->unreacted Incomplete Reaction diboc Di-Boc Impurity reaction_node->diboc Side Reaction (Over-protection)

Caption: Reaction pathways leading to product and common impurities.

References

Technical Support Center: Synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Tert-butyl 5-nitro-1H-indole-1-carboxylate, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to consider when handling 5-nitroindole, especially on a larger scale?

A1: 5-Nitroindole is a combustible solid and may be harmful if swallowed, causing serious eye damage.[1][2] When handling this compound, especially in bulk, it is crucial to:

  • Always wear appropriate personal protective equipment (PPE), including safety gloves, protective goggles, and a lab coat.[3][4]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[3][4]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][4]

  • Store in tightly sealed containers in a cool, dry, and dark place, away from heat and oxidizing agents.[3]

  • For large-scale operations, conduct a thorough thermal hazard analysis to understand and mitigate the risks of thermal decomposition, which can be exothermic and potentially lead to a runaway reaction.[]

Q2: My Boc-protection reaction of 5-nitroindole is sluggish or incomplete. What are the possible causes and solutions?

A2: The reduced nucleophilicity of the indole nitrogen due to the electron-withdrawing nitro group can lead to slow or incomplete reactions.[6] Consider the following troubleshooting steps:

  • Choice of Base: While weaker bases like triethylamine (TEA) are commonly used, a stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7]

  • Solvent: The choice of solvent can impact reaction rates. While aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are common, alcoholic solvents have been reported to enhance the rate of Boc protection of aromatic amines.[7][8]

  • Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate. However, monitor the reaction closely for the formation of impurities.

  • Purity of Starting Material: Ensure the 5-nitroindole is of high purity and dry, as impurities can interfere with the reaction.

Q3: I am observing significant byproduct formation during the synthesis. What are the common impurities and how can I minimize them?

A3: Common impurities include unreacted 5-nitroindole and the di-Boc protected product.[6]

  • Unreacted 5-nitroindole: This can be minimized by ensuring a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 1.1-1.2 equivalents) and allowing for sufficient reaction time.[6] Monitor the reaction progress by TLC or HPLC.[6]

  • Di-Boc Protected Impurity: This can form with prolonged reaction times or a large excess of (Boc)₂O.[6] Use a controlled amount of the protecting agent and monitor the reaction to stop it upon completion.

  • Other Impurities: The impurity profile can be influenced by the quality of the starting materials and reaction conditions. It is advisable to perform impurity profiling using techniques like HPLC-MS to identify and quantify unknown impurities.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to low nucleophilicity of 5-nitroindole.- Use a stronger, non-nucleophilic base like DMAP.[7]- Consider using an alcoholic solvent to potentially increase the reaction rate.[8]- Ensure high purity and dryness of the 5-nitroindole starting material.
Decomposition of product during workup.- Use a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during workup.[6]- Avoid excessive exposure to strong acids or bases.
Difficulty in Purification Presence of closely eluting impurities.- Optimize the mobile phase for column chromatography. A gradient elution of hexane/ethyl acetate is a good starting point.[6]- Consider crystallization as a final purification step.
Oily or non-crystalline product.- Ensure all solvents are thoroughly removed under vacuum.- Attempt crystallization from various solvents or solvent mixtures (e.g., heptane, isopropanol/water).
Scale-up Challenges Exothermic reaction leading to temperature control issues.- Perform a thermal hazard analysis to understand the reaction exotherm.[]- Implement controlled, slow addition of (Boc)₂O.- Ensure efficient stirring and use a jacketed reactor with adequate cooling capacity.
Inconsistent results between batches.- Standardize all process parameters, including reagent quality, addition rates, temperatures, and mixing speeds.- Implement in-process controls (e.g., TLC, HPLC) to monitor reaction progress and consistency.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Indoles (Literature Data for Analogous Systems)

Starting MaterialBaseSolventTemp. (°C)Time (h)Yield (%)Reference
7-bromo-1H-indoleDMAPDCM0 to RT1590-98[9]
7-bromo-1H-indoleTEATHFRT4-6-[6]
AnilineAmberlite-IR 120DCMRT< 5 min95[10]
AnilineNoneMethanolRT--[8]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Adapted from similar procedures) [6][7]

Materials:

  • 5-Nitroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 5-nitroindole (1.0 equivalent) in anhydrous DCM, add DMAP (0.1 - 1.0 equivalent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the cooled solution, add (Boc)₂O (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-Nitroindole and DMAP in DCM cool Cool to 0 °C start->cool add_boc Add (Boc)₂O cool->add_boc react Stir at RT add_boc->react dilute Dilute with DCM react->dilute wash Wash with NaHCO₃ and Brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction cause1 Low Nucleophilicity of Indole start->cause1 cause2 Decomposition during Workup start->cause2 cause3 Impure Starting Material start->cause3 solution1a Use Stronger Base (e.g., DMAP) cause1->solution1a solution1b Optimize Solvent (e.g., Alcoholic) cause1->solution1b solution2 Use Mild Aqueous Wash cause2->solution2 solution3 Ensure High Purity and Dryness cause3->solution3

Caption: Troubleshooting logic for low yield in the Boc protection of 5-nitroindole.

References

Alternative workup procedures for Tert-butyl 5-nitro-1H-indole-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 5-nitro-1H-indole-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and workup of this compound.

Issue 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete Boc Protection: The nitrogen atom of 5-nitroindole is weakly nucleophilic due to the electron-withdrawing effect of the nitro group, which can lead to an incomplete reaction with di-tert-butyl dicarbonate (Boc₂O).

  • Decomposition during Nitration: If synthesizing from Boc-indole, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acid) can lead to decomposition and the formation of byproducts.

  • Loss of Product during Workup: The product may have some solubility in the aqueous phase, leading to loss during extraction.

Solutions:

  • Optimizing Boc Protection:

    • Increase the reaction time and/or temperature (e.g., refluxing in THF).

    • Use a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.

    • Employ a stronger base to deprotonate the indole nitrogen.

  • Milder Nitration Conditions:

    • Utilize milder nitrating agents like acetyl nitrate or a mixture of tetramethylammonium nitrate and trifluoroacetic anhydride.[1]

  • Improving Extraction Efficiency:

    • Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.

    • Increase the number of extractions with the organic solvent.

Issue 2: Presence of Impurities After Workup

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 5-nitroindole or Boc-anhydride.

  • Formation of Isomers: Depending on the synthetic route, other nitro-isomers may be formed.

  • Residual Acid: Inadequate neutralization during the workup can leave residual acid.

Solutions:

  • Removal of Unreacted Boc-Anhydride: Excess Boc-anhydride can be removed by washing the organic layer with a dilute solution of a nucleophilic amine (e.g., aqueous ammonium chloride).

  • Purification Techniques:

    • Column Chromatography: Use a silica gel column with an eluent system such as ethyl acetate in hexanes to separate the desired product from impurities.[2][3]

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture with heptane) and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the Boc protection of 5-nitroindole?

A typical workup procedure involves quenching the reaction, extracting the product, washing the organic layer, and finally, drying and concentrating the organic phase. A common method is to dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The organic layer is then washed sequentially with a dilute acid (e.g., 0.5 N HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

Q2: My product, this compound, is an oil and does not precipitate during the workup. What should I do?

If the product does not precipitate, it is likely soluble in the workup solvents. In this case, a liquid-liquid extraction is the recommended method for isolation. After quenching the reaction, extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts and proceed with the washing, drying, and solvent removal steps.

Q3: Can I use a different base for the Boc protection of 5-nitroindole?

Yes, while bases like triethylamine (TEA) are common, other bases can be used. For instance, in aqueous conditions, sodium bicarbonate can be an effective base. The choice of base can influence the reaction rate and the formation of byproducts.

Q4: What are some alternative solvents for recrystallizing this compound?

The choice of recrystallization solvent is crucial for obtaining a high purity product. Some common solvent systems to explore for nitroindoles include:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl acetate/Heptane or Hexane

  • Acetone/Water

  • Toluene

It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture for your specific product.

Data Presentation

Table 1: Comparison of Alternative Workup & Purification Procedures

Procedure StepStandard MethodAlternative Method 1Alternative Method 2Expected Outcome/Considerations
Quenching Addition of deionized waterAddition of saturated aq. NaHCO₃Addition of saturated aq. NH₄ClNaHCO₃ neutralizes acid more effectively, but can cause gas evolution. NH₄Cl can help remove excess Boc-anhydride.
Extraction Solvent Ethyl Acetate (EtOAc)Dichloromethane (DCM)Methyl t-butyl ether (MTBE)DCM is denser than water. EtOAc and MTBE are less dense. Solvent choice can affect extraction efficiency and impurity profile.
Purification Column Chromatography (EtOAc/Hexane)Recrystallization (Ethanol/Water)Trituration with a non-polar solvent (e.g., Hexane)Chromatography offers the best separation but can be time-consuming. Recrystallization can provide high purity if a suitable solvent is found. Trituration is a simpler method to remove highly soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Boc protection of 5-nitroindole.

  • Dissolution: Dissolve 5-nitroindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, proceed with one of the workup procedures detailed below.

Protocol 2: Standard Workup and Purification by Column Chromatography

  • Quenching: Dilute the reaction mixture with deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3: Alternative Workup and Purification by Recrystallization

  • Quenching: Carefully add saturated aqueous sodium bicarbonate to the reaction mixture until gas evolution ceases.

  • Extraction: Extract the mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 5-nitroindole in THF add_reagents Add Boc₂O and DMAP start->add_reagents react Stir at RT or 40-50°C add_reagents->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_workflow cluster_reaction_issues Reaction Issues cluster_workup_issues Workup & Purification Issues start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products loss_during_extraction Product Loss during Extraction? start->loss_during_extraction inefficient_purification Inefficient Purification? start->inefficient_purification sol_incomplete Increase reaction time/temp Add catalyst (DMAP) incomplete_rxn->sol_incomplete Yes sol_side Use milder reaction conditions Control stoichiometry side_products->sol_side Yes sol_loss Saturate aqueous layer with brine Increase number of extractions loss_during_extraction->sol_loss Yes sol_purification Optimize chromatography eluent Screen for recrystallization solvents inefficient_purification->sol_purification Yes

Caption: Troubleshooting logic for reaction workup and purification.

References

Validation & Comparative

Comparative 1H NMR Analysis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 5-nitro-1H-indole-1-carboxylate. The spectral features of this compound are compared with structurally related indole derivatives, namely 1H-indole, 5-nitro-1H-indole, and Tert-butyl 1H-indole-1-carboxylate, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the influence of substituents on the chemical environment of the indole ring protons.

Overview of 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its analogues. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.1d~3.7
H-3~6.8d~3.7
H-4~8.6d~2.2
H-6~8.2dd~9.1, 2.2
H-7~7.7d~9.1
t-Bu~1.7s-
1H-Indole [1][2][3]H-18.10 (br s)br s-
H-27.18t~2.8
H-36.52t~2.4
H-47.64d~7.9
H-57.12t~7.6
H-67.19t~7.6
H-77.59d~8.2
5-Nitro-1H-indole [4][5]H-18.85 (br s)br s-
H-27.55t-
H-36.80dd3.2, 0.8
H-48.57d2.1
H-68.11dd9.0, 2.2
H-77.45d9.0
Tert-butyl 1H-indole-1-carboxylate H-27.58d3.7
H-36.53d3.7
H-48.13d7.8
H-57.25t7.5
H-67.15t7.8
H-77.60d8.1
t-Bu1.67s-

Structural and Workflow Diagrams

To visualize the molecular structure and the analytical workflow, the following diagrams are provided.

workflow sample Sample Preparation (Dissolution in CDCl3) nmr 1H NMR Data Acquisition (400 MHz Spectrometer) sample->nmr processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) processing->analysis comparison Comparative Analysis (vs. Analogues) analysis->comparison report Report Generation comparison->report

References

Comparing different methods for the synthesis of 5-nitroindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindole scaffold is a crucial pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The efficient synthesis of these derivatives is paramount for drug discovery and development. This guide provides a comprehensive comparison of four prominent methods for the synthesis of 5-nitroindole derivatives: the Fischer, Bartoli, Leimgruber-Batcho, and Hemetsberger indole syntheses. This objective analysis, supported by experimental data and detailed protocols, will aid researchers in selecting the most suitable synthetic strategy for their specific needs.

At a Glance: Comparison of Synthetic Methods

MethodStarting MaterialsKey Reagents & ConditionsYield (%)AdvantagesDisadvantages
Fischer Indole Synthesis 4-Nitrophenylhydrazine, Ketone/AldehydeAcid catalyst (e.g., PPA, H₂SO₄), HeatVariable, can be low for nitroindolesReadily available starting materials, versatile for various substitutions.Harsh acidic conditions, potential for low yields with electron-withdrawing groups.
Bartoli Indole Synthesis ortho-Substituted Nitroarenes, Vinyl Grignard Reagent3 eq. Vinyl Grignard reagent, THF, -20 to 0 °C40-80Excellent for 7-substituted indoles, good yields.[1]Requires ortho-substitution on the nitroarene, sensitive to some functional groups.[1][2]
Leimgruber-Batcho Indole Synthesis o-Nitrotoluene derivative, DMFDMA, PyrrolidineRaney Nickel, Hydrazine or other reducing agentsHigh, can be >90High yields, mild reaction conditions, popular industrial method.[3][4]Multi-step process.[3]
Hemetsberger Indole Synthesis 3-Aryl-2-azido-propenoic esterThermal decomposition in high-boiling solvent (e.g., xylene)>70Generally high yields.[5]Starting materials can be unstable and difficult to synthesize.[5]

Visualizing the Synthetic Workflow

A general workflow for selecting a synthetic method for 5-nitroindole derivatives can be visualized as follows:

SynthesisWorkflow Start Define Target 5-Nitroindole Derivative Substrate Assess Starting Material Availability Start->Substrate Fischer Fischer Synthesis Substrate->Fischer Hydrazine & Carbonyl Bartoli Bartoli Synthesis Substrate->Bartoli o-Substituted Nitroarene Leimgruber Leimgruber-Batcho Synthesis Substrate->Leimgruber o-Nitrotoluene Hemetsberger Hemetsberger Synthesis Substrate->Hemetsberger Azido-propenoic ester Compare Compare Yields, Conditions, & Scope Fischer->Compare Bartoli->Compare Leimgruber->Compare Hemetsberger->Compare Select Select Optimal Method Compare->Select

Caption: A decision-making workflow for selecting a 5-nitroindole synthesis method.

Experimental Protocols

Fischer Indole Synthesis of 5-Nitroindole-2-carboxylic Acid

This method involves the condensation of a substituted phenylhydrazine with a keto-acid, followed by cyclization.

Reaction Scheme:

Fischer_Synthesis cluster_0 Fischer Indole Synthesis 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone Hydrazone Intermediate 4-Nitrophenylhydrazine->Hydrazone + Pyruvic Acid (or its ester) Pyruvic_Acid Pyruvic_Acid 5-Nitroindole-2-carboxylic_acid 5-Nitroindole-2-carboxylic_acid Hydrazone->5-Nitroindole-2-carboxylic_acid Polyphosphoric Acid 85-115 °C, 20-60 min

Caption: Fischer indole synthesis of 5-nitroindole-2-carboxylic acid.

Procedure:

  • Hydrazone Formation: An aqueous solution of 4-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at 20-60 °C for 20-60 minutes to form the intermediate ethyl pyruvate-4-nitrophenylhydrazone.[6]

  • Cyclization: The isolated hydrazone intermediate is added to a benzene-based solvent with polyphosphoric acid as the catalyst. The reaction mixture is heated to 85-115 °C for 20-60 minutes to yield ethyl 5-nitroindole-2-carboxylate.[6]

  • Hydrolysis and Acidification: The resulting ester undergoes alkaline hydrolysis, followed by acidification with hydrochloric acid to yield 5-nitroindole-2-carboxylic acid.[6]

Bartoli Indole Synthesis

The Bartoli synthesis is particularly effective for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.

Reaction Scheme:

Bartoli_Synthesis cluster_1 Bartoli Indole Synthesis o-Substituted_Nitroarene ortho-Substituted Nitroarene 7-Substituted_Indole 7-Substituted Indole o-Substituted_Nitroarene->7-Substituted_Indole THF, -20 to 0 °C Vinyl_Grignard Vinyl Grignard Reagent (3 eq.) Vinyl_Grignard->7-Substituted_Indole

Caption: General scheme for the Bartoli indole synthesis.

General Procedure:

  • A solution of the ortho-substituted nitroarene in anhydrous tetrahydrofuran (THF) is cooled to a low temperature, typically between -20 °C and 0 °C.[1]

  • An excess of a vinyl Grignard reagent (at least 3 equivalents), such as vinylmagnesium bromide, is added slowly to the cooled solution.[2][7]

  • The reaction is stirred at this temperature for a specified time.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[7]

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is typically performed by column chromatography.

Leimgruber-Batcho Indole Synthesis

This two-step process is a popular and high-yielding method for indole synthesis.

Reaction Scheme:

Leimgruber_Batcho_Synthesis cluster_2 Leimgruber-Batcho Indole Synthesis o-Nitrotoluene o-Nitrotoluene Derivative Enamine Enamine Intermediate o-Nitrotoluene->Enamine DMFDMA, Pyrrolidine Indole Indole Derivative Enamine->Indole Reductive Cyclization (e.g., Raney Ni, H₂NNH₂)

Caption: The two-step Leimgruber-Batcho indole synthesis.

General Procedure:

  • Enamine Formation: The o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form the corresponding enamine.[3]

  • Reductive Cyclization: The nitro group of the enamine is reduced, which is followed by cyclization and elimination of pyrrolidine to afford the indole. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[3]

Optimized One-Pot Protocol for a Substituted Indole: [4]

  • In a reaction vessel, the o-nitrotoluene derivative is dissolved in dioxane.

  • Pyrrolidine (5 equivalents), 85% hydrazine hydrate (10 equivalents), and ferric chloride hexahydrate (200 mg) are added.

  • The mixture is heated to 45 °C.

  • Upon completion, the catalyst is filtered off, and the filtrate is concentrated.

  • The crude product is purified by column chromatography. This one-pot method has been reported to produce a 92% yield for 4-chloro-2-nitrotoluene.[4]

Hemetsberger Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.

Reaction Scheme:

Hemetsberger_Synthesis cluster_3 Hemetsberger Indole Synthesis Azido_Ester 3-Aryl-2-azido- propenoic ester Indole_Ester Indole-2-carboxylic acid ester Azido_Ester->Indole_Ester Heat (e.g., in Xylene)

Caption: The Hemetsberger indole synthesis.

General Procedure:

  • The 3-aryl-2-azido-propenoic ester is dissolved in a high-boiling point solvent such as xylene.[5]

  • The solution is heated to reflux to induce thermal decomposition and cyclization.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography.

Conclusion

The choice of synthetic method for 5-nitroindole derivatives is contingent on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The Fischer indole synthesis offers versatility but can be limited by harsh conditions and potentially low yields for nitro-substituted substrates. The Bartoli indole synthesis is a powerful tool for accessing 7-substituted indoles. For high-yielding and scalable syntheses, the Leimgruber-Batcho indole synthesis , particularly in its one-pot variation, presents a highly efficient option. The Hemetsberger indole synthesis can provide good yields but is hampered by the potential instability of its starting materials. By carefully considering these factors and the detailed protocols provided, researchers can select the optimal strategy for the successful synthesis of their target 5-nitroindole derivatives.

References

A Comparative Guide to Alternative Protecting Groups for 5-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the indole nitrogen of 5-nitroindole is a critical consideration in multi-step organic synthesis. The electron-withdrawing nature of the nitro group can influence the reactivity and stability of the indole ring, making the choice of protecting group paramount to the success of subsequent synthetic transformations. This guide provides an objective comparison of common and alternative protecting groups for 5-nitroindole, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

Introduction to Protecting Groups for 5-Nitroindole

The indole nitrogen, with its lone pair of electrons, is nucleophilic and can interfere with various reactions such as electrophilic additions, metallations, and oxidations. Protection of this nitrogen is often necessary to ensure the desired regioselectivity and to prevent unwanted side reactions. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.

This guide focuses on a comparative analysis of four key protecting groups for 5-nitroindole: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), p-Toluenesulfonyl (Ts), and 2-Nitrobenzenesulfonyl (Nosyl).

Comparison of Protecting Group Performance

The following tables summarize the performance of Boc, SEM, Ts, and Nosyl groups for the protection of 5-nitroindole, based on available experimental data.

Table 1: Protection of 5-Nitroindole

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Boc (Boc)₂O, DMAP, CH₂Cl₂12 h~95% (estimated)General Procedure
SEM SEMCl, NaH, DMF2 hHigh (not specified)General Procedure
Ts TsCl, Et₃N, CH₂Cl₂Not specifiedExcellent[1]
Nosyl NsCl, Pyridine, CH₂Cl₂2-16 hHigh (not specified)General Protocol[2]

Table 2: Deprotection of N-Protected 5-Nitroindole

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Boc TFA, CH₂Cl₂1-2 hHigh (not specified)General Procedure
SEM TBAF (1M in THF), THF, 80 °C12 hLow (12%)[3]
TFA, CH₂Cl₂2 h23%[4]
Ts Cs₂CO₃, THF/MeOH (2:1), 0-5 °C0.5 h90.4%Deprotection of N-tosyl-5-nitroindole
Nosyl Thiophenol, Cs₂CO₃, THF8-24 h96%[5]

Table 3: Stability of N-Protected 5-Nitroindoles

Protecting GroupStable ToLabile To
Boc Basic conditions, hydrogenolysis, mild nucleophilesStrong acids (e.g., TFA, HCl)
SEM Basic conditions, mild acidsFluoride sources (e.g., TBAF), strong acids (e.g., TFA)
Ts Acidic conditions, many oxidizing and reducing agentsStrong bases (e.g., Cs₂CO₃), some reductive conditions
Nosyl Acidic conditionsThiolates (e.g., thiophenol)

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Boc Protection of 5-Nitroindole (General Procedure)
  • To a solution of 5-nitroindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-Boc-5-nitroindole.

Boc Deprotection (General Procedure)
  • Dissolve N-Boc-5-nitroindole (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

SEM Protection of 5-Nitroindole (General Procedure)
  • To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of 5-nitroindole (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

SEM Deprotection using TBAF[3]
  • To a stirred solution of N-SEM-5-nitroindole (1.0 eq) in tetrahydrofuran (THF), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (10 eq).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Concentrate the organic layer in vacuo and purify the crude material by preparative HPLC.

Ts Protection of Indole-3-carbaldehyde (as an analogue)[1]
  • To a solution of indole-3-carbaldehyde (1.0 eq) in a suitable solvent, add triethylamine (Et₃N, 1.5 eq).

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by crystallization or column chromatography.

N-Tosyl-5-nitroindole Deprotection
  • Dissolve N-tosyl-5-nitroindole in a 2:1 mixture of THF and methanol.

  • Cool the solution to 0-5 °C.

  • Add cesium carbonate (Cs₂CO₃, 3.0 eq) and stir the mixture at this temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 5-nitroindole.

Nosyl Protection (General Protocol)[2]
  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, perform an aqueous workup, extract the product, dry, and concentrate.

Nosyl Deprotection using Thiophenol[5]
  • Dissolve the N-nosyl-5-nitroindole (1.0 eq) in anhydrous THF.

  • Add cesium carbonate (Cs₂CO₃, 3.25 eq) and thiophenol (1.12 eq).

  • Stir the mixture at room temperature for 8-24 hours.

  • Filter the reaction mixture and evaporate the solvent to isolate the product.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of 5-nitroindole with the discussed protecting groups.

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_SEM SEM Protection/Deprotection cluster_Ts Ts Protection/Deprotection cluster_Nosyl Nosyl Protection/Deprotection Indole_Boc 5-Nitroindole Boc_Protected N-Boc-5-Nitroindole Indole_Boc->Boc_Protected (Boc)₂O, DMAP Deprotected_Boc 5-Nitroindole Boc_Protected->Deprotected_Boc TFA Indole_SEM 5-Nitroindole SEM_Protected N-SEM-5-Nitroindole Indole_SEM->SEM_Protected SEMCl, NaH Deprotected_SEM 5-Nitroindole SEM_Protected->Deprotected_SEM TBAF or TFA Indole_Ts 5-Nitroindole Ts_Protected N-Ts-5-Nitroindole Indole_Ts->Ts_Protected TsCl, Base Deprotected_Ts 5-Nitroindole Ts_Protected->Deprotected_Ts Cs₂CO₃ Indole_Nosyl 5-Nitroindole Nosyl_Protected N-Nosyl-5-Nitroindole Indole_Nosyl->Nosyl_Protected NsCl, Pyridine Deprotected_Nosyl 5-Nitroindole Nosyl_Protected->Deprotected_Nosyl Thiophenol

Figure 1. General workflows for the protection and deprotection of 5-nitroindole.

Orthogonal Protection Strategies

In complex syntheses, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups can be removed selectively in the presence of each other under different reaction conditions. For a molecule containing a 5-nitroindole moiety and other functional groups, a careful selection of protecting groups is necessary.

Orthogonal_Deprotection cluster_conditions cluster_groups Molecule Multi-functionalized Molecule with Protected 5-Nitroindole Acid Acidic (e.g., TFA) Molecule->Acid Base Basic (e.g., Cs₂CO₃) Molecule->Base Fluoride Fluoride (e.g., TBAF) Molecule->Fluoride Nucleophile Nucleophilic (e.g., Thiophenol) Molecule->Nucleophile Boc Boc Acid->Boc Cleaves Ts Ts Base->Ts Cleaves SEM SEM Fluoride->SEM Cleaves Nosyl Nosyl Nucleophile->Nosyl Cleaves

References

A Comparative Guide to the Synthetic Efficacy of Tert-butyl 5-nitro-1H-indole-1-carboxylate Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of functionalized indole derivatives, key intermediates in numerous pharmacologically active compounds, the reduction of a nitro group is a pivotal transformation. Tert-butyl 5-nitro-1H-indole-1-carboxylate serves as a crucial precursor for the synthesis of 5-aminoindole derivatives, yet the choice of reduction methodology can significantly impact yield, purity, and compatibility with other functional groups. This guide provides an objective comparison of common synthetic routes for the reduction of this compound to its corresponding amine, supported by experimental data and detailed protocols.

At a Glance: Comparison of Reduction Methodologies

The following table summarizes the performance of various common methods for the reduction of the nitro group on the indole scaffold. Efficacy is compared based on yield, reaction time, and general applicability.

MethodKey ReagentsTypical YieldReaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C>95%1-4 hHigh yield, clean reaction.Catalyst can be pyrophoric; potential for over-reduction of other functional groups.
Transfer Hydrogenation Ammonium formate, Pd/C~90%1-2 hAvoids use of gaseous H₂, rapid.Requires a hydrogen donor.
Metal/Acid Reduction Fe, NH₄Cl~85%2-6 hCost-effective, good chemoselectivity.Requires acidic conditions, workup can be tedious.
Metal Salt Reduction SnCl₂·2H₂O~80%2-4 hMild conditions, good functional group tolerance.Stoichiometric amounts of metal salts required, potential for tin residues.

In Detail: Experimental Protocols and Data

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of nitro groups. The use of palladium on carbon (Pd/C) is common, providing excellent yields under relatively mild conditions. The Boc (tert-butyloxycarbonyl) protecting group is stable under these conditions.

Experimental Protocol:

A solution of this compound (1.0 g, 3.81 mmol) in ethanol (20 mL) is treated with 10% Pd/C (100 mg, 10 wt%). The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl 5-amino-1H-indole-1-carboxylate.

Quantitative Data:

SubstrateCatalystSolventTemperatureTimeYield
This compound10% Pd/CEthanolRoom Temp.2 h>95%
Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using hydrogen gas. Ammonium formate is a commonly used hydrogen donor in the presence of a palladium catalyst.

Experimental Protocol:

To a solution of this compound (1.0 g, 3.81 mmol) in methanol (20 mL), ammonium formate (1.2 g, 19.05 mmol) and 10% Pd/C (100 mg) are added. The mixture is heated to reflux for 1-2 hours. After cooling, the catalyst is filtered off, and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Quantitative Data:

SubstrateHydrogen DonorCatalystSolventTemperatureTimeYield
This compoundAmmonium formate10% Pd/CMethanolReflux1.5 h~90%
Metal/Acid Reduction (Iron)

Reduction using iron powder in the presence of an acidic agent like ammonium chloride is a cost-effective and chemoselective method.[1]

Experimental Protocol:

A mixture of this compound (1.0 g, 3.81 mmol), iron powder (1.06 g, 19.05 mmol), and ammonium chloride (1.02 g, 19.05 mmol) in a mixture of ethanol (15 mL) and water (5 mL) is heated to reflux for 2-6 hours. The reaction mixture is then filtered through Celite while hot, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried, and concentrated.

Quantitative Data:

SubstrateMetalAcid SourceSolventTemperatureTimeYield
This compoundIron powderNH₄ClEthanol/WaterReflux4 h~85%
Metal Salt Reduction (Tin(II) Chloride)

Tin(II) chloride is a mild reducing agent that is tolerant of many functional groups.[2][3]

Experimental Protocol:

To a solution of this compound (1.0 g, 3.81 mmol) in ethanol (20 mL), tin(II) chloride dihydrate (4.30 g, 19.05 mmol) is added. The mixture is stirred at room temperature or gently heated (50-60 °C) for 2-4 hours. The solvent is then removed, and the residue is dissolved in ethyl acetate. The organic solution is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate and concentrated to afford the desired amine.

Quantitative Data:

SubstrateReagentSolventTemperatureTimeYield
This compoundSnCl₂·2H₂OEthanol50 °C3 h~80%

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes discussed.

Synthetic_Routes cluster_methods Reduction Methods This compound This compound Tert-butyl 5-amino-1H-indole-1-carboxylate Tert-butyl 5-amino-1H-indole-1-carboxylate This compound->Tert-butyl 5-amino-1H-indole-1-carboxylate Reduction Catalytic Hydrogenation\n(H2, Pd/C) Catalytic Hydrogenation (H2, Pd/C) Transfer Hydrogenation\n(HCOONH4, Pd/C) Transfer Hydrogenation (HCOONH4, Pd/C) Metal/Acid Reduction\n(Fe, NH4Cl) Metal/Acid Reduction (Fe, NH4Cl) Metal Salt Reduction\n(SnCl2) Metal Salt Reduction (SnCl2) Reduction Reduction

Caption: Synthetic transformation and common reduction methodologies.

Experimental Workflow for Method Comparison

A logical workflow is essential for the objective comparison of these synthetic methods.

Experimental_Workflow cluster_prep Preparation cluster_execution Reaction Execution cluster_analysis Analysis Start Start with Tert-butyl 5-nitro-1H-indole-1-carboxylate Setup Set up parallel reactions (same scale, same starting material batch) Start->Setup MethodA Method A: Catalytic Hydrogenation Setup->MethodA MethodB Method B: Transfer Hydrogenation Setup->MethodB MethodC Method C: Fe/NH4Cl Reduction Setup->MethodC MethodD Method D: SnCl2 Reduction Setup->MethodD Monitor Monitor reaction progress (TLC, LC-MS) MethodA->Monitor MethodB->Monitor MethodC->Monitor MethodD->Monitor Workup Standardized workup and purification Monitor->Workup Characterize Characterize product (NMR, MS, Purity Analysis) Workup->Characterize Compare Compare results: Yield, Purity, Time, Cost Characterize->Compare

Caption: Workflow for comparing reduction methods.

Conclusion

The choice of method for the reduction of this compound depends on the specific requirements of the synthesis. For high yield and purity on a laboratory scale, catalytic hydrogenation is often the preferred method. Transfer hydrogenation provides a safe and rapid alternative. For cost-effective, large-scale synthesis where chemoselectivity is paramount, iron-based reduction is a robust option, despite a more involved workup. Tin(II) chloride offers a mild alternative suitable for substrates with sensitive functional groups. Researchers should consider these factors to select the most appropriate method for their synthetic goals.

References

Comparative Guide to the Purity Assessment of Tert-butyl 5-nitro-1H-indole-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. Tert-butyl 5-nitro-1H-indole-1-carboxylate, a key building block in various pharmaceutical syntheses, requires a robust analytical method for its purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comparative overview of HPLC methods for the purity analysis of this compound, detailing experimental protocols and presenting illustrative data to guide researchers in establishing effective quality control procedures.

Comparison of HPLC Methods

The purity of this compound is typically assessed using reverse-phase HPLC. The choice of stationary phase and mobile phase composition can be tailored to optimize the separation of the main compound from potential process-related impurities. The most common impurities are the unreacted starting material, 5-nitroindole, and potential by-products from the Boc-protection reaction.

Two common C18 columns with different particle sizes are compared below, illustrating the trade-off between resolution and analysis time.

ParameterMethod A: High-Resolution AnalysisMethod B: Rapid Screening
HPLC System Standard HPLC/UHPLC with UV/DADStandard HPLC with UV Detector
Column C18, 2.5 µm, 4.6 x 100 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 95% B over 10 min60% B to 90% B over 8 min
Flow Rate 0.8 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 322 nmUV at 322 nm
Injection Vol. 5 µL10 µL

Illustrative Experimental Data

The following table summarizes representative data obtained from the analysis of a sample of this compound using the two methods described above.

AnalyteMethod A: Retention Time (min)Method A: Peak Area (%)Method B: Retention Time (min)Method B: Peak Area (%)
5-Nitroindole2.850.452.100.48
This compound 6.72 99.50 5.25 99.45
Unknown Impurity7.150.055.800.07

Experimental Protocols

A detailed methodology for the high-resolution analysis (Method A) is provided below.

1. Materials and Reagents

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Reference standards for this compound and 5-nitroindole

2. Instrumentation

  • An HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

3. Chromatographic Conditions

  • Column: C18, 2.5 µm particle size, 4.6 mm internal diameter, 100 mm length.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 min: 50% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 50% B

    • 15.0 min: 50% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 322 nm. Studies of the UV/Vis absorption spectra of nitroindole isomers indicate a strong absorbance peak for 5-nitroindole around 322 nm.[1]

  • Injection Volume: 5 µL.

4. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Calculate the percentage purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC purity assessment.

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 322 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Logical_Relationship cluster_impurities Potential Impurities product This compound starting_material 5-Nitroindole (Starting Material) product->starting_material Separated from byproduct Di-Boc Adducts (By-products) product->byproduct Separated from degradation Degradation Products product->degradation Separated from

Caption: Relationship between the Product and Potential Impurities.

References

Unveiling the Structural Landscape of Tert-butyl 5-nitro-1H-indole-1-carboxylate Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides a comparative X-ray crystallographic analysis of tert-butyl 1H-indole-1-carboxylate derivatives, offering insights into the impact of substituent modifications on their solid-state architecture. Due to the unavailability of the specific crystal structure for tert-butyl 5-nitro-1H-indole-1-carboxylate, this guide focuses on a detailed examination of its constitutional isomer, tert-butyl 3-nitro-1H-indole-1-carboxylate, and the parent compound, tert-butyl 1H-indole-1-carboxylate, providing valuable data for understanding the foundational indole scaffold.

This comparative analysis serves as a crucial resource for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel indole-based therapeutic agents. The precise atomic coordinates and intermolecular interaction patterns elucidated by X-ray crystallography are fundamental to predicting molecular behavior and optimizing drug-target interactions.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for tert-butyl 3-nitro-1H-indole-1-carboxylate and tert-butyl 1H-indole-1-carboxylate, facilitating a direct comparison of their solid-state properties.

Table 1: Crystal Data and Structure Refinement Details

Parametertert-butyl 3-nitro-1H-indole-1-carboxylatetert-butyl 1H-indole-1-carboxylate
CCDC Deposition No.22514921853518
Empirical FormulaC₁₃H₁₄N₂O₄C₁₃H₁₅NO₂
Formula Weight262.26217.27
Temperature (K)100.0100(2)
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)11.2334(3)10.7411(4)
b (Å)7.4208(2)7.6416(3)
c (Å)15.2289(4)14.2885(6)
α (°)9090
β (°)108.938(3)94.614(2)
γ (°)9090
Volume (ų)1201.29(6)1167.31(8)
Z44
Density (calculated) (Mg/m³)1.4511.234
Absorption Coeff. (mm⁻¹)0.1110.082
F(000)552.0464.0
R-int0.03360.0298
Final R indices [I>2σ(I)]R₁ = 0.0416, wR₂ = 0.1066R₁ = 0.0436, wR₂ = 0.1102
Final R indices (all data)R₁ = 0.0493, wR₂ = 0.1121R₁ = 0.0503, wR₂ = 0.1152

Table 2: Selected Bond Lengths (Å)

Bondtert-butyl 3-nitro-1H-indole-1-carboxylatetert-butyl 1H-indole-1-carboxylate
N1-C21.385(2)1.391(2)
N1-C7A1.407(2)1.408(2)
N1-C81.383(2)1.380(2)
C2-C31.365(2)1.357(2)
C3-C3A1.442(2)1.439(2)
C3A-C41.393(2)1.391(2)
C3A-C7A1.396(2)1.394(2)
C4-C51.385(2)1.384(2)
C5-C61.392(2)1.392(2)
C6-C71.384(2)1.383(2)
C7-C7A1.394(2)1.394(2)
C3-N21.464(2)-
N2-O11.229(2)-
N2-O21.233(2)-

Table 3: Selected Bond Angles (°)

Angletert-butyl 3-nitro-1H-indole-1-carboxylatetert-butyl 1H-indole-1-carboxylate
C2-N1-C7A109.20(11)109.43(11)
C8-N1-C2124.90(12)125.10(12)
C8-N1-C7A125.88(12)125.46(12)
N1-C2-C3109.18(12)109.08(12)
C2-C3-C3A106.88(12)107.28(12)
N2-C3-C2120.37(13)-
N2-C3-C3A114.50(12)-
O1-N2-O2123.46(13)-
O1-N2-C3118.57(13)-
O2-N2-C3117.97(13)-

Experimental Protocols

The following outlines a general, representative experimental protocol for the single-crystal X-ray diffraction analysis of small organic molecules like the tert-butyl indole carboxylate derivatives discussed.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and hexane, or a mixture thereof.

  • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature.

  • High-quality, defect-free crystals with dimensions of approximately 0.1-0.3 mm are selected for analysis.

2. Data Collection:

  • A selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

  • Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares techniques.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using software such as CHECKCIF to ensure its quality and correctness.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Slow Evaporation crystal_mounting Crystal Mounting & Cooling crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction Data Acquisition data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution Direct Methods structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares validation Validation & Analysis structure_refinement->validation CHECKCIF cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Database Deposition cif_file->publication

Experimental workflow for X-ray crystallography.

This guide provides a foundational comparison of the crystallographic features of tert-butyl 3-nitro-1H-indole-1-carboxylate and its parent indole derivative. The presented data and protocols are intended to aid researchers in the fields of medicinal chemistry and materials science in their efforts to design and synthesize novel compounds with tailored three-dimensional structures and properties. The future determination of the crystal structure of this compound will be a valuable addition to this comparative analysis.

A Comparative Analysis of the Reactivity of 5-Nitroindole and its N-Boc-Protected Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-nitroindole and its N-tert-butyloxycarbonyl (Boc) protected counterpart, N-Boc-5-nitroindole. Understanding the influence of the Boc protecting group on the indole core is crucial for strategic synthetic planning in medicinal chemistry and drug development, where the 5-nitroindole scaffold is a key building block for various therapeutic agents. This document outlines the differences in reactivity towards electrophilic substitution, nucleophilic substitution, and reduction reactions, supported by experimental protocols and quantitative data where available.

Executive Summary

The introduction of a Boc protecting group on the nitrogen of 5-nitroindole significantly alters its chemical reactivity. The electron-withdrawing nature and steric bulk of the Boc group generally decrease the nucleophilicity of the indole ring, making it less reactive towards electrophilic attack. Conversely, this electronic deactivation can, in some cases, enhance the susceptibility of the aromatic ring to nucleophilic substitution. The reactivity of the nitro group itself is also influenced by the presence of the Boc protecting group. This guide will delve into these differences, providing a framework for selecting the appropriate substrate for a desired chemical transformation.

Comparison of Reactivity

The reactivity of the indole ring is fundamentally governed by the electron density of the pyrrole moiety. The lone pair of electrons on the nitrogen atom makes the ring electron-rich and susceptible to electrophilic attack, predominantly at the C3 position. The presence of a nitro group at the C5 position and a Boc group on the nitrogen modulates this intrinsic reactivity.

G cluster_0 5-Nitroindole Reactivity cluster_1 N-Boc-5-Nitroindole Reactivity 5-Nitroindole 5-Nitroindole Electrophilic Substitution (Activated) Electrophilic Substitution (Activated) 5-Nitroindole->Electrophilic Substitution (Activated) Electron-rich pyrrole ring Nucleophilic Substitution (Deactivated) Nucleophilic Substitution (Deactivated) 5-Nitroindole->Nucleophilic Substitution (Deactivated) Overall electron-rich character Nitro Reduction Nitro Reduction 5-Nitroindole->Nitro Reduction N-Boc-5-Nitroindole N-Boc-5-Nitroindole N-Boc-5-Nitroindole->Nitro Reduction Electrophilic Substitution (Deactivated) Electrophilic Substitution (Deactivated) N-Boc-5-Nitroindole->Electrophilic Substitution (Deactivated) Electron-withdrawing Boc group Nucleophilic Substitution (Activated) Nucleophilic Substitution (Activated) N-Boc-5-Nitroindole->Nucleophilic Substitution (Activated) Increased ring electron-deficiency

Electrophilic Aromatic Substitution

The indole nucleus is highly susceptible to electrophilic attack at the C3 position. The electron-withdrawing nitro group at C5 deactivates the benzene ring but has a less pronounced effect on the pyrrole ring's reactivity. In contrast, the N-Boc group, being strongly electron-withdrawing, significantly deactivates the entire indole ring system towards electrophilic substitution.

A prime example of this is the Vilsmeier-Haack reaction , a method to introduce a formyl group at the C3 position. 5-Nitroindole readily undergoes this reaction to produce 5-nitro-1H-indole-3-carbaldehyde in high yield. While specific comparative data for N-Boc-5-nitroindole is scarce, the strong deactivating effect of the Boc group suggests that the reaction would be significantly slower or require harsher conditions.

Another key electrophilic substitution is nitration . While nitration of 5-nitroindole would lead to dinitroindole derivatives, the nitration of N-Boc-indole has been shown to proceed at the C3 position, highlighting the directing effect of the indole nitrogen even when protected.

ReactionSubstrateReagentsProductYieldObservations
Vilsmeier-Haack 5-NitroindolePOCl₃, DMF5-Nitro-1H-indole-3-carbaldehyde60%Reaction proceeds readily at the C3 position.
Nitration N-Boc-indoleNMe₄NO₃, (CF₃CO)₂O, CH₃CNtert-butyl 3-nitro-1H-indole-1-carboxylate91% (on a 100g scale)Demonstrates electrophilic substitution is possible on the Boc-protected ring, albeit with a deactivating group.

G cluster_0 Electrophilic Substitution Workflow Indole Substrate Indole Substrate Electrophile Generation Electrophile Generation Electrophilic Attack at C3 Electrophilic Attack at C3 Deprotonation Deprotonation Product Product

Nucleophilic Aromatic Substitution

The electron-deficient nature of the benzene ring in 5-nitroindole, due to the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAAr), although the overall electron-rich character of the indole system can make this challenging. The addition of the electron-withdrawing Boc group further decreases the electron density of the entire ring system, which is expected to enhance its reactivity towards nucleophiles.

For instance, nucleophilic substitution of a suitable leaving group at positions C4, C6, or C7 would be more facile in the N-Boc protected derivative compared to the unprotected 5-nitroindole.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of biologically active molecules. This reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., H₂/Pd/C) and metal hydrides (e.g., LiAlH₄) being the most common.

The presence of the Boc group is not expected to significantly hinder the reduction of the nitro group. However, the choice of reducing agent must be compatible with the Boc protecting group. Strong acidic conditions often used in reductions with metals like Sn/HCl or Fe/HCl would likely cleave the acid-labile Boc group. Catalytic hydrogenation under neutral conditions is generally compatible with the Boc group.

ReactionSubstrateReagentsProductObservations
Catalytic Hydrogenation 5-NitroindoleH₂, Pd/C5-AminoindoleA standard and effective method.
Catalytic Hydrogenation N-Boc-5-nitroindoleH₂, Pd/CN-Boc-5-aminoindoleThe Boc group is generally stable under these conditions.
Metal/Acid Reduction 5-NitroindoleSn, HCl or Fe, HCl5-AminoindoleEffective reduction.
Metal/Acid Reduction N-Boc-5-nitroindoleSn, HCl or Fe, HCl5-AminoindoleThe Boc group is expected to be cleaved under these acidic conditions.

G cluster_0 Nitro Group Reduction Workflow Nitroindole Substrate Nitroindole Substrate Reducing Agent Reducing Agent Reaction Reaction Work-up Work-up Aminoindole Product Aminoindole Product

Experimental Protocols

Boc Protection of 5-Nitroindole

Protocol: To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-5-nitroindole.

Vilsmeier-Haack Formylation of 5-Nitroindole

Protocol: To a stirred solution of N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. The mixture is stirred for 30 minutes, and then a solution of 5-nitroindole (1.0 eq) in DMF is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto crushed ice and neutralized with an aqueous solution of sodium hydroxide. The precipitated product, 5-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. A yield of 60% has been reported for this reaction.[1]

Nitration of N-Boc-Indole

Protocol: To a solution of N-Boc-indole (1.0 eq) in acetonitrile at 0-5 °C is added tetramethylammonium nitrate (1.1 eq). A solution of trifluoroacetic anhydride (2.0 eq) in acetonitrile is then added dropwise. The reaction is stirred at 0-5 °C for 4 hours. Upon completion, the reaction is quenched with a saturated solution of sodium carbonate. The product, tert-butyl 3-nitro-1H-indole-1-carboxylate, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. A yield of 91% has been reported on a 100g scale.

Catalytic Hydrogenation of a Nitroindole

Protocol: A solution of the 5-nitroindole derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the corresponding 5-aminoindole derivative.

Deprotection of N-Boc-5-nitroindole

Protocol: The N-Boc-5-nitroindole is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane), is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are then removed under reduced pressure to yield the 5-nitroindole as its corresponding salt.

Conclusion

The Boc protecting group is a powerful tool for modulating the reactivity of the 5-nitroindole scaffold. Its electron-withdrawing nature deactivates the indole ring towards electrophilic substitution while potentially activating it for nucleophilic attack. While direct comparative quantitative data is limited in the literature, a clear understanding of these electronic and steric effects allows for the rational design of synthetic routes. For electrophilic substitutions at the C3 position, the unprotected 5-nitroindole is the more reactive substrate. For reactions requiring a less nucleophilic indole ring or for transformations where the N-H proton could interfere, the N-Boc protected form is advantageous. The choice between these two substrates will ultimately depend on the specific transformation and the overall synthetic strategy.

References

Cost-benefit analysis of different synthetic routes to Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Tert-butyl 5-nitro-1H-indole-1-carboxylate is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and costs. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Routes

Two principal strategies for the synthesis of this compound are:

  • Route A: Boc Protection of 5-nitro-1H-indole. This approach begins with the commercially available 5-nitro-1H-indole, which is then protected with a tert-butyloxycarbonyl (Boc) group.

  • Route B: Nitration of Tert-butyl 1H-indole-1-carboxylate. This method involves the direct nitration of the pre-protected Tert-butyl 1H-indole-1-carboxylate.

The following table summarizes the key quantitative data for each route, providing a clear comparison to inform your synthetic planning.

ParameterRoute A: Boc Protection of 5-nitro-1H-indoleRoute B: Nitration of Tert-butyl 1H-indole-1-carboxylate
Starting Material 5-nitro-1H-indoleTert-butyl 1H-indole-1-carboxylate
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP)Tetramethylammonium nitrate, Trifluoroacetic anhydride (TFAA)
Typical Yield >95%Moderate to high (regioselectivity is a critical factor)
Purity (Typical) >97%Variable, dependent on purification
Reaction Time 2-4 hours4 hours
Relative Cost ModerateLower (starting material is less expensive)
Key Challenge Cost of starting materialAchieving high regioselectivity for the 5-nitro isomer

Logical Workflow of Synthetic Routes

The logical progression for each synthetic route is outlined below.

cluster_A Route A: Boc Protection cluster_B Route B: Nitration A1 5-nitro-1H-indole A2 Boc Protection (Boc₂O, DMAP) A1->A2 A3 This compound A2->A3 B1 Tert-butyl 1H-indole-1-carboxylate B2 Nitration (Me₄NNO₃, TFAA) B1->B2 B3 This compound B2->B3

Caption: Comparative workflow of the two main synthetic routes.

Cost-Benefit Analysis

Route A: Boc Protection of 5-nitro-1H-indole

This route is characterized by its high yield and purity, offering a straightforward and reliable method to obtain the desired product. The primary drawback is the higher cost of the starting material, 5-nitro-1H-indole. However, the near-quantitative yield and ease of purification may offset this initial expense, particularly for smaller-scale syntheses where product quality and reliability are critical.

Route B: Nitration of Tert-butyl 1H-indole-1-carboxylate

The main advantage of this route is the lower cost of the starting material, Tert-butyl 1H-indole-1-carboxylate. However, the nitration of the indole ring can lead to a mixture of isomers, with the 3-nitro and other isomers being common byproducts. Achieving high regioselectivity for the desired 5-nitro isomer can be challenging and may require careful optimization of reaction conditions and extensive chromatographic purification, potentially lowering the overall isolated yield and increasing the downstream processing time and cost. While some methods for regioselective nitration exist, they may not be universally applicable or scalable.

Experimental Protocols

Route A: Boc Protection of 5-nitro-1H-indole

This protocol is adapted from established procedures for the N-Boc protection of indoles.

Materials:

  • 5-nitro-1H-indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-nitro-1H-indole (1.0 equiv.) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though this reaction often yields a product of high purity.

Route B: Nitration of Tert-butyl 1H-indole-1-carboxylate

This protocol is based on a method for the regioselective nitration of indoles.[1][2]

Materials:

  • Tert-butyl 1H-indole-1-carboxylate

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • Add Tert-butyl 1H-indole-1-carboxylate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) to a reaction tube and dissolve in acetonitrile (1 mL).

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Add a solution of trifluoroacetic anhydride (2.0 equiv.) in acetonitrile (1 mL) dropwise to the cooled mixture.

  • Stir the reaction at 0–5 °C for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium carbonate solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the this compound isomer.

Conclusion

The choice between these two synthetic routes will depend on the specific priorities of the researcher. For applications demanding high purity and a reliable, straightforward synthesis, Route A (Boc Protection) is the recommended choice, despite the higher initial cost of the starting material. For larger-scale syntheses where the cost of starting materials is a primary concern, Route B (Nitration) may be more economical. However, significant process development may be required to optimize the regioselectivity and purification of the desired 5-nitro isomer, which could ultimately impact the overall cost-effectiveness. Researchers should carefully weigh the trade-offs between starting material cost, yield, purity, and the time required for optimization and purification when selecting their synthetic strategy.

References

Spectroscopic comparison of starting material and product in nitration of Boc-indole

Author: BenchChem Technical Support Team. Date: December 2025

The nitration of N-tert-butoxycarbonyl (Boc)-indole is a fundamental transformation in organic synthesis, providing a key intermediate for the construction of various biologically active molecules and pharmaceuticals. The introduction of a nitro group onto the indole scaffold significantly alters its electronic properties and provides a handle for further functionalization. This guide offers a detailed spectroscopic comparison of the starting material, N-Boc-indole, and its primary nitration product, N-Boc-3-nitroindole. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides researchers with the necessary tools to monitor the reaction progress and confirm the identity and purity of the product.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for N-Boc-indole and N-Boc-3-nitroindole, facilitating a clear comparison between the starting material and the product.

Spectroscopic TechniqueN-Boc-indole (Starting Material)N-Boc-3-nitroindole (Product)Key Observations
¹H NMR Aromatic protons typically appear in the range of 7.0-8.2 ppm. The Boc group protons are a characteristic singlet at ~1.7 ppm. The C2-H and C3-H protons of the indole ring appear as distinct signals.The most significant change is the disappearance of the C3-H proton signal. A new downfield signal for the C2-H proton is observed around 8.5 ppm due to the strong electron-withdrawing effect of the nitro group at the C3 position. The aromatic protons are also shifted downfield. The Boc group singlet remains around 1.7 ppm.Disappearance of the C3-H signal and a significant downfield shift of the C2-H proton are clear indicators of successful nitration at the 3-position.
¹³C NMR The indole carbons resonate in the aromatic region (110-140 ppm). The carbonyl carbon of the Boc group is observed around 150 ppm, and the quaternary carbon of the Boc group is around 84 ppm.A notable downfield shift of the C3 carbon is observed due to the direct attachment of the nitro group. The other indole carbons also experience shifts due to the change in electron density. The Boc group carbon signals remain in their characteristic regions.The significant downfield shift of the C3 carbon provides strong evidence for the regioselectivity of the nitration.
IR Spectroscopy Characteristic N-H stretching of the indole ring is absent due to Boc protection. C-H stretching of the aromatic ring is observed around 3100-3000 cm⁻¹. The C=O stretching of the Boc group appears as a strong band around 1730 cm⁻¹.The most prominent new peaks are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=O stretch of the Boc group remains.The appearance of two strong absorption bands characteristic of a nitro group is a definitive indicator of the product formation.
Mass Spectrometry The molecular ion peak (M+) is observed at m/z 217. Key fragments may correspond to the loss of the Boc group or isobutylene.The molecular ion peak (M+) is observed at m/z 262, which is 45 units higher than the starting material, corresponding to the addition of a nitro group (NO₂). Fragmentation may involve the loss of the nitro group and/or the Boc group.An increase in the molecular weight by 45 amu is a clear confirmation of the nitration reaction.

Experimental Protocol: Nitration of N-Boc-Indole

The following protocol for the regioselective synthesis of N-Boc-3-nitroindole is adapted from a method that utilizes mild and efficient conditions.[1][2][3]

Materials:

  • N-Boc-indole

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve N-Boc-indole (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add tetramethylammonium nitrate (1.1 mmol) followed by the slow, dropwise addition of trifluoroacetic anhydride (1.5 mmol).

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-Boc-3-nitroindole.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the nitration of Boc-indole, from the starting material to the final purified product.

Nitration_Workflow Start N-Boc-indole in Acetonitrile Reagents Add Tetramethylammonium nitrate and Trifluoroacetic anhydride at 0°C Start->Reagents 1. Reaction Stirring at 0°C (Monitored by TLC) Reagents->Reaction 2. Quench Quench with sat. NaHCO₃ Reaction->Quench 3. Extraction Extract with Ethyl Acetate Quench->Extraction 4. Drying Dry over Na₂SO₄ Extraction->Drying 5. Evaporation Solvent Evaporation Drying->Evaporation 6. Purification Column Chromatography Evaporation->Purification 7. Product N-Boc-3-nitroindole Purification->Product 8.

Caption: Experimental workflow for the nitration of N-Boc-indole.

References

Navigating the Analytical Landscape: A Comparative Guide to Validated Methods for Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques applicable to Tert-butyl 5-nitro-1H-indole-1-carboxylate include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods. The choice of method will depend on the specific analytical goal, such as purity assessment, impurity profiling, stability testing, or structural elucidation.

Comparative Analysis of Chromatographic Methods

HPLC and GC-MS are powerful separation techniques suitable for the quantitative and qualitative analysis of this compound. The following table provides a comparative summary of these two methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for purity determination, quantification, and stability studies of the non-volatile and thermally labile this compound.Suitable for the identification of volatile impurities and degradation products. The high temperature of the GC inlet could potentially cause degradation of the Boc-protecting group.
Detection UV-Vis (due to the nitroindole chromophore), PDA, MS.Mass Spectrometry (provides structural information and high specificity).
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile, methanol).May require derivatization to increase volatility, though direct injection is possible.
Typical Analytes Parent compound, non-volatile impurities, and degradation products.Volatile and semi-volatile organic compounds.
Data Output Chromatogram with retention time and peak area/height for quantification.Total ion chromatogram, mass spectrum of each peak for identification.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

TechniqueInformation ProvidedExpected Observations
¹H NMR Provides information on the number, environment, and connectivity of protons.Signals corresponding to the tert-butyl group, aromatic protons of the indole ring, and the proton at the 2-position of the indole.
¹³C NMR Provides information on the carbon skeleton of the molecule.Resonances for the carbonyl of the Boc group, the tert-butyl carbons, and the carbons of the nitroindole ring. A known spectrum for a related compound, N-tert-butyl-1-hydroxy-2-methyl-5-nitroindole-3-carboxamide, is available for comparison.[1]
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern.The molecular ion peak is expected. Characteristic fragmentation includes the loss of the tert-butoxycarbonyl (Boc) group or isobutylene.[2]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Characteristic absorption bands for the N-H (if deprotected), C=O of the carbamate, and the nitro group (NO₂).
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule.The nitroindole chromophore is expected to show distinct absorption maxima in the UV-visible region.[3]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol is adapted from stability-indicating HPLC methods for nitroindole isomers.[4]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound (likely around 300-400 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

  • Further dilute the stock solution to a working concentration within the linear range of the detector.

Forced Degradation Studies (for stability-indicating method development): [4]

  • Acidic Conditions: Incubate the sample solution in 0.1 M HCl at 60 °C.

  • Basic Conditions: Incubate the sample solution in 0.1 M NaOH at 60 °C.

  • Oxidative Conditions: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Conditions: Expose the solid sample to dry heat (e.g., 80 °C).

  • Photolytic Conditions: Expose the sample solution to UV light.

Analyze the stressed samples at various time points and compare the chromatograms to an unstressed control to assess degradation and the formation of by-products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is based on general GC-MS methods for the analysis of organic compounds.[5][6]

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Electron Ionization (EI) source.

GC Conditions (Starting Point):

  • Inlet Temperature: 250 °C (monitor for thermal degradation).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C).

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the solution directly into the GC-MS.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting Sample Sample of Tert-butyl 5-nitro-1H-indole-1-carboxylate Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Dissolution->Spectroscopy HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Chromatogram Chromatogram/ Spectrum Acquisition HPLC->Chromatogram GCMS->Chromatogram Spectroscopy->Chromatogram Integration Peak Integration/ Spectral Interpretation Chromatogram->Integration Quantification Quantification/ Structural Elucidation Integration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for this compound.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation Col_Select Column Selection e.g., C18, C8 Mob_Phase Mobile Phase Optimization Acetonitrile/Water Gradient Col_Select->Mob_Phase Params Parameter Tuning Flow Rate, Temperature Mob_Phase->Params Specificity Specificity/ Forced Degradation Params->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

By leveraging the methodologies established for analogous compounds, researchers can efficiently develop and validate robust analytical methods for this compound, ensuring the quality and consistency of this vital chemical intermediate.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 5-nitro-1H-indole-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-butyl 5-nitro-1H-indole-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Additionally, it is toxic to aquatic life with long-lasting effects.[3]

Essential PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Ensure adequate ventilation in the work area to avoid inhalation of any dust or vapors.[4] In case of accidental contact, wash the affected skin area thoroughly with soap and water. If the compound comes into contact with eyes, rinse cautiously with water for several minutes.[2]

Hazard Summary

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral ToxicityHarmful if swallowed.[1]Ingestion
Skin SensitizationMay cause an allergic skin reaction.[3]Skin contact
Respiratory IrritationMay cause respiratory irritation.[3]Inhalation
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[3]Environmental release

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed professional waste disposal service.[1] Do not dispose of this chemical into drains or the general waste stream.

  • Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).

  • Container Decontamination:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

    • After thorough decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds pickup Arrange for Professional Pickup and Disposal provide_sds->pickup decontaminate Triple-Rinse Empty Container with Suitable Solvent pickup->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste decontaminate->dispose_container collect_rinsate->pickup Add to hazardous waste end End of Disposal Process dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 5-nitro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification

Based on analogous compounds, Tert-butyl 5-nitro-1H-indole-1-carboxylate is presumed to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to ensure personnel safety and minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves. • Inner Glove: Nitrile rubber (min. 0.1 mm thickness). • Outer Glove: Neoprene or Butyl rubber (min. 0.3 mm thickness).Provides robust protection against potential skin absorption and irritation. Nitrile offers splash resistance, while neoprene and butyl rubber provide extended protection.[4][5]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashes or aerosolization.[1][4]Protects against splashes that could cause serious eye damage.[1]
Skin and Body Protection A flame-resistant or 100% cotton laboratory coat worn over personal clothing. A chemical-resistant apron is recommended for larger quantities. Wear closed-toe shoes and long pants.[4]Protects skin from potential splashes and contact with the chemical.[4]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][6]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following workflow is mandatory to ensure personnel safety and prevent contamination.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary equipment (e.g., spatulas, glassware, waste containers) within the fume hood before starting work.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

    • Inspect gloves for any defects before use.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within the chemical fume hood to prevent exposure.[6]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with skin and eyes.[1]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., remove gloves first, followed by lab coat and eye protection).[6]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing & Decontamination prep_hood Verify Fume Hood prep_safety Check Safety Equipment prep_hood->prep_safety prep_materials Gather Materials prep_safety->prep_materials don_labcoat Lab Coat & Apron prep_materials->don_labcoat don_gloves Inner & Outer Gloves don_labcoat->don_gloves don_eyewear Goggles & Face Shield don_gloves->don_eyewear don_respirator Respirator (if needed) don_eyewear->don_respirator handle_ops Perform Operations in Fume Hood don_respirator->handle_ops decon Decontaminate Surfaces handle_ops->decon doff_gloves Remove Outer Gloves decon->doff_gloves doff_eyewear Remove Goggles doff_gloves->doff_eyewear doff_labcoat Remove Lab Coat doff_eyewear->doff_labcoat doff_inner_gloves Remove Inner Gloves doff_labcoat->doff_inner_gloves wash_hands Wash Hands doff_inner_gloves->wash_hands

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Get medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[2][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-nitro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-nitro-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.